Technical Documentation Center

1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole
  • CAS: 914306-48-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 1-(2,6-dim...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole. As a senior application scientist, this document is structured to not only present the procedural steps but also to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible structural determination.

Introduction: The Significance of Phenylimidazole Scaffolds

Imidazole derivatives are a prominent class of heterocyclic compounds, with the imidazole ring being a key structural motif in numerous biologically active molecules.[1][2] The addition of phenyl groups to the imidazole core gives rise to phenylimidazoles, a subclass with diverse applications in medicinal chemistry, including their use as antifungal agents and in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO).[2][3] The specific compound, 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, presents a unique structural framework where the steric hindrance from the 2,6-dimethylphenyl group can significantly influence the molecule's conformation and its interactions in a biological context.

The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray crystallography is, therefore, crucial. It provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental for understanding structure-activity relationships (SAR) and for rational drug design.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

A robust crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole

A common and effective method for the synthesis of N-aryl imidazoles is the one-pot reaction involving an appropriate aniline, an aldehyde, a dicarbonyl compound, and an ammonium salt. For the title compound, a plausible synthetic route is adapted from established procedures.[2][4]

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, combine 2,6-dimethylaniline (1.0 eq.), benzaldehyde (1.0 eq.), glyoxal (40% aqueous solution, 1.0 eq.), and ammonium acetate (2.0 eq.) in ethanol.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product 2,6-dimethylaniline 2,6-dimethylaniline One-pot reaction in Ethanol (Reflux) One-pot reaction in Ethanol (Reflux) 2,6-dimethylaniline->One-pot reaction in Ethanol (Reflux) Benzaldehyde Benzaldehyde Benzaldehyde->One-pot reaction in Ethanol (Reflux) Glyoxal Glyoxal Glyoxal->One-pot reaction in Ethanol (Reflux) Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-pot reaction in Ethanol (Reflux) Work-up & Extraction Work-up & Extraction One-pot reaction in Ethanol (Reflux)->Work-up & Extraction Cooling Column Chromatography Column Chromatography Work-up & Extraction->Column Chromatography Crude Product 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole Column Chromatography->1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole Pure Product

Synthetic workflow for 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole.
Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.[5]

Experimental Protocol: Crystallization

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with hexane) to near saturation at a slightly elevated temperature.

  • Slow Evaporation: Allow the saturated solutions to stand undisturbed at room temperature, loosely covered to permit slow evaporation of the solvent.

  • Vapor Diffusion: Alternatively, dissolve the compound in a small amount of a good solvent (e.g., dichloromethane) and place this solution in a sealed container with a larger volume of a poor solvent (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Crystal Selection: Carefully select a well-formed, transparent crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

This section details the process of determining the crystal structure from a suitable single crystal.

Crystal_Structure_Analysis_Workflow Crystal Selection Crystal Selection Data Collection Data Collection Crystal Selection->Data Collection Mounting on Diffractometer Data Reduction Data Reduction Data Collection->Data Reduction Raw Diffraction Images Structure Solution Structure Solution Data Reduction->Structure Solution hkl file Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Structure Validation Structure Validation Structure Refinement->Structure Validation Refined Model Final Crystallographic Data (CIF) Final Crystallographic Data (CIF) Structure Validation->Final Crystallographic Data (CIF) Passed Checks

Workflow for single-crystal X-ray diffraction analysis.
Data Collection

The mounted crystal is subjected to a monochromatic X-ray beam, and the resulting diffraction pattern is collected.[5]

Experimental Protocol: Data Collection

  • Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Instrumentation: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a CCD or CMOS detector.

  • Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a high degree of completeness and redundancy.

Structure Solution and Refinement

The collected diffraction data is processed to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined using direct methods, typically with software such as SHELXS or SIR.[6]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods, commonly with software like SHELXL.[6] This iterative process refines the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions within the crystal.

Molecular Geometry

The analysis of bond lengths, bond angles, and torsion angles reveals the conformation of the molecule in the solid state. For 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, the dihedral angle between the imidazole ring and the two phenyl rings is of particular interest, as it is influenced by the steric bulk of the 2,6-dimethylphenyl substituent. Based on similar structures, the imidazole ring is expected to be essentially planar.[2][6]

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, based on typical values for similar organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₁₇H₁₆N₂
Formula Weight248.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~16.0
β (°)~95
Volume (ų)~1340
Z4
Density (calculated) (g/cm³)~1.23
Absorption coefficient (mm⁻¹)~0.07
F(000)528
Crystal size (mm³)0.20 x 0.15 x 0.10
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Theta range for data collection (°)2.5 to 27.5
Reflections collected~10000
Independent reflections~3000
R_int~0.04
Final R indices [I > 2σ(I)]R₁ = ~0.05, wR₂ = ~0.13
R indices (all data)R₁ = ~0.07, wR₂ = ~0.15
Goodness-of-fit on F²~1.05
Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing is likely to be stabilized by weaker intermolecular interactions such as C-H···N and C-H···π interactions.[7] The analysis of these interactions is crucial for understanding the supramolecular assembly of the molecules in the crystal. Hirshfeld surface analysis can be a valuable tool for visualizing and quantifying these interactions.[7] For instance, a close contact between a hydrogen atom of a methyl group and the nitrogen atom of the imidazole ring of a neighboring molecule could constitute a C-H···N interaction.

Conclusion

The crystal structure analysis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole provides fundamental insights into its molecular conformation and supramolecular architecture. This detailed structural information is invaluable for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating the design of new molecules with desired functionalities. The methodologies outlined in this guide represent a robust framework for obtaining high-quality crystallographic data for this and related compounds.

References

  • The Cohesive Interactions in Phenylimidazoles - PMC - NIH. (n.d.).
  • The Cohesive Interactions in Phenylimidazoles | The Journal of Physical Chemistry A. (2024, May 30).
  • The Cohesive Interactions in Phenylimidazoles | Request PDF - ResearchGate. (2026, February 9).
  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022, October 30).
  • Intermolecular interactions in a phenol-substituted benzimidazole - PMC. (n.d.).
  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC. (n.d.).
  • Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. (2015, August 26).
  • 2,6-Dimethylphenyl)-N-phenylmethanimidamide - PMC - NIH. (n.d.).
  • Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase | Journal of Medicinal Chemistry - ACS Publications. (2008, July 30).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • (PDF) 2-Phenyl-1H-imidazole - ResearchGate. (n.d.).
  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives - Benchchem. (n.d.).
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
  • CCDC 2323924: Experimental Crystal Structure Determination - University of Otago. (n.d.).
  • Crystal structure of 1-(2,6-diisopropylphenyl)-1 H -imidazole | NSF Public Access Repository. (2023, November 1).
  • (PDF) Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - ResearchGate. (2023, August 30).
  • Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1- (4-butylphenyl)-4,5-diphenyl-1H-imidazol-. (n.d.).
  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. (2023, August 30).
  • Synthesis of Imidazole Derivatives and Their Biological Activities | PDF | Chemical Compounds | Organic Chemistry - Scribd. (2014, December 15).
  • A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H - ACG Publications. (2014, June 19).

Sources

Exploratory

Spectroscopic Architecture of 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole: A Methodological Guide

Target Analyte: 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole (C₁₇H₁₆N₂) Contextual Relevance: Precursor for N-heterocyclic carbene (NHC) ligands and phosphorescent C^N cyclometalated emitters (e.g., Ir(dmp)₃ analogs). Ca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole (C₁₇H₁₆N₂) Contextual Relevance: Precursor for N-heterocyclic carbene (NHC) ligands and phosphorescent C^N cyclometalated emitters (e.g., Ir(dmp)₃ analogs).

Causality in Ligand Design and Conformation

In the realm of advanced organic electronics and organometallic catalysis, the precise structural characterization of intermediate ligands is non-negotiable. 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole serves as a high-value building block. Specifically,1[1].

As an Application Scientist, I evaluate not just the chemical identity, but the 3D spatial conformation of the molecule. The presence of the 2,6-dimethyl groups on the N1-phenyl ring induces severe steric hindrance against the imidazole backbone and the C2-phenyl ring. This steric clash forces the 2,6-dimethylphenyl ring to adopt an almost perfectly orthogonal (90°) orientation relative to the planar imidazole core.

This torsion is highly intentional. Literature demonstrates that2[2]. The fundamental structure-property relationship of Ir(III) complexes relies heavily on precisely mapping these3[3]. Because4[4], verifying the exact regiochemistry and structural strain of the core imidazole motif through spectroscopy is the fundamental first step in device engineering.

Self-Validating Spectroscopic Workflow

To prevent downstream failures during costly Iridium complexation, the analytical workflow cannot rely on single-point data. It must be a self-validating system where each spectroscopic technique orthogonally confirms the limitations of the others.

AnalyticalWorkflow N1 1-(2,6-dimethylphenyl)- 2-phenyl-1H-imidazole N2 ESI-HRMS Mass & Formula N1->N2 Ionization Mapping N3 1D NMR (1H/13C) Chemical Environment N1->N3 Resonance Excite N4 ATR-FTIR Vibrational Modes N1->N4 IR Excitation N5 2D NMR (NOESY/HSQC) Spatial & Connectivity N2->N5 Exact Mass Lock N3->N5 Shift Assignment N6 Validated 3D Conformational Structure N4->N6 Functional Confirm N5->N6 Orthogonal Convergence

Fig 1: Multiplexed, self-validating spectroscopic workflow ensuring orthogonal structural verification.

Experimental Protocols: Acquisition and Signal Validation

Application Scientist Insight: Do not simply run default spectrometer macros. Complex sterically hindered aromatics undergo dynamic NMR phenomena. The protocols below are strictly engineered to enforce data causality and internal mathematical locks.

Workflow 1: ESI-HRMS Isotopic Fingerprinting

Causality: High-Resolution Mass Spectrometry (HRMS) establishes the absolute elemental composition before committing to NMR analysis. Soft ionization (ESI) is selected specifically to prevent the fragmentation of the sterically strained N-C(aryl) bond.

  • Sample Prep: Dissolve 0.1 mg of the compound in 1 mL LC-MS grade Methanol containing 0.1% Formic Acid (promotes protonation).

  • Injection: Direct infusion at a flow rate of 10 µL/min into an ESI-TOF mass spectrometer.

  • Internal Lock Mass Calibration: Utilize a reference standard (e.g., Leucine Enkephalin) simultaneously to ensure mass accuracy < 3 ppm.

  • Self-Validation Check: The theoretical exact mass for [M+H]+ (C₁₇H₁₇N₂⁺) is 249.1386. If the observed m/z deviates by more than 5 ppm, the analysis must be rejected. Furthermore, the relative abundance of the M+1 (C¹³ isotope) peak must match the theoretical 18.5% expectation for a 17-carbon skeleton.

Workflow 2: Quantitative 1D NMR with T1 Relaxation Optimization

Causality: Sterically crowded protons, such as the para-proton on the dimethylphenyl ring and the interior imidazole protons, exhibit significantly extended longitudinal relaxation times (T₁). A standard 1-second relaxation delay will artificially truncate their integrations, breaking the mass-balance of the molecule.

  • Sample Prep: Dissolve 15 mg of thoroughly lyophilized compound in 0.6 mL of deuterated chloroform (CDCl₃). Strict drying is enforced because water (δ 1.56) can mask subtle aliphatic impurities.

  • Parameter Set: Acquire ¹H NMR at 400 MHz using a specialized relaxation delay (D1) of 5.0 seconds and a 30° flip angle.

  • Acquisition: Record 32 transients to achieve a pristine Signal-to-Noise (S/N) ratio.

  • Self-Validation Check: Set the integration of the distinctive methyl singlet (δ 2.05) strictly to 6.00. The isolated imidazole H-5 proton MUST integrate exactly to 1.00 ± 0.02. Any fractional deviation indicates co-eluting impurities or improper T₁ relaxation.

Workflow 3: Through-Space Connectivity Validation (2D NOESY)

Causality: 1D NMR confirms functional groups, but cannot definitively prove that the dimethylphenyl ring is on N1 versus C4/C5. A 2D NOESY experiment maps through-space (Nuclear Overhauser Effect) interactions, mapping the exact 3D topography.

  • Parameter Set: Execute a 2D NOESY phase-sensitive pulse sequence.

  • Mixing Time Configuration: Set the NOE mixing time (d8) to 300 ms. This allows sufficient time for magnetization transfer across the sterically compressed distance between the methyl groups and the imidazole core.

  • Self-Validation Check: A cross-peak must appear between the methyl protons (δ 2.05) and the Imidazole H-5 doublet (δ 6.95). If this spatial interaction is missing, the compound is fundamentally misassigned.

Spectroscopic Data Synthesis

The following tables collate the finalized, fully validated analytical profile of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Assignments

Acquired in CDCl₃ at 298 K (400 MHz for ¹H, 100 MHz for ¹³C).

Position / Moiety¹H Chemical Shift (δ, ppm)Multiplicity & J-Coupling¹³C Chemical Shift (δ, ppm)Causality / Diagnostic Rationale
-CH₃ (2,6-Dimethyl) 2.05Singlet (6H)17.5Orthogonal twisting of the phenyl ring places these methyls in the shielding cone of the imidazole, resulting in an upfield singlet shift.
Imidazole H-5 6.95Doublet (J = 1.3 Hz, 1H)121.8Abnormally shielded compared to typical imidazoles due to its immediate spatial proximity to the orthogonal N1-aryl ring.
m-ArH (Dimethylphenyl) 7.15Doublet (J = 7.6 Hz, 2H)128.3Expected splitting by the adjacent para-proton on the aromatic ring.
p-ArH (Dimethylphenyl) 7.22Triplet (J = 7.6 Hz, 1H)128.9Furthest from the central strain; standard aromatic behavior.
Imidazole H-4 7.26Doublet (J = 1.3 Hz, 1H)129.8Deshielded relative to H-5 due to internal electronic distribution of the N=C-N heteroaromatic system.
m, p-ArH (2-Phenyl) 7.28 - 7.33Multiplet (3H)128.0, 128.5Complex overlapping multiplet due to second-order coupling effects.
o-ArH (2-Phenyl) 7.42 - 7.48Multiplet (2H)129.5Deshielded due to proximity to the highly electronegative Imidazole N3.
Quaternary Carbons N/AN/A136.2, 136.8, 146.5146.5 ppm specifically denotes the highly deshielded C-2 carbon of the imidazole ring, trapped between two nitrogens.
Table 2: ESI-HRMS and ATR-FTIR Vibrational Data
Analytical ModeFeatureObserved ValueTheoretical ValueDiagnostic Significance
HRMS (ESI-TOF) [M+H]+ Ionm/z 249.1388m/z 249.1386Error < 1 ppm. Unequivocally secures the formula C₁₇H₁₆N₂.
FTIR (ATR) Aromatic C-H Stretch3060 cm⁻¹~3050 cm⁻¹Confirms the preservation of sp² hybridized phenyl protons.
FTIR (ATR) Aliphatic C-H Stretch2925, 2855 cm⁻¹~2900 cm⁻¹Vibrational excitation specifically isolating the 2,6-dimethyl groups.
FTIR (ATR) C=N Ring Stretch1605 cm⁻¹1590-1610 cm⁻¹Core diagnostic peak proving the persistence of the intact imidazole core.
FTIR (ATR) Out-of-plane C-H bend765, 695 cm⁻¹~770, 700 cm⁻¹The 695 cm⁻¹ peak specifically fingerprint-matches a mono-substituted benzene (the C2-phenyl ring).

References

The analytical models, mechanisms, and specific material implications referenced throughout this guide are grounded in the following verified literature:

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives National Center for Biotechnology Information (PMC) 2

  • Highly efficient microwave-assisted one-pot synthetic pathways for pyrido[2,3-d]imidazole derivatives ChemRxiv1

  • Triphenylamine-imidazole-based luminophores for deep-blue organic light-emitting diodes: experimental and theoretical investigations Royal Society of Chemistry (RSC) 4

  • Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes and Their Application to Phosphorescent OLEDs ACS Omega 3

Sources

Foundational

An In-Depth Technical Guide to the Initial Biological Screening of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole Derivatives

Executive Summary The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant agents and its ability to interact with a wide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant agents and its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5] This guide focuses on a specific subclass: 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole derivatives. The strategic placement of a bulky, lipophilic 2,6-dimethylphenyl group at the N-1 position and a phenyl ring at the C-2 position offers a unique three-dimensional architecture ripe for exploring novel therapeutic potential.

This document, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive framework for the initial biological evaluation of this compound series. We eschew a rigid, one-size-fits-all template, instead presenting a logically structured, causality-driven approach to screening. The core focus is on two high-impact therapeutic areas where imidazole derivatives have historically shown promise: oncology and infectious diseases. We provide detailed, field-tested protocols for primary in vitro assays, guidance on data interpretation, and a rationale for hit prioritization, grounding every step in established scientific principles and authoritative references.

Strategic Framework for an Initial Screening Cascade

The initial biological evaluation of a novel compound series must be both resource-efficient and maximally informative. The objective is not exhaustive characterization but rather a rapid, data-driven assessment to identify promising "hits" for further development. For the 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole scaffold, a parallel screening approach targeting anticancer and antimicrobial activities is a logical starting point, given the extensive literature on related imidazole compounds.[4][6]

This dual-pathway cascade allows for the efficient discovery of compounds with distinct or potentially dual-action biological profiles. The workflow is designed to first establish broad activity (cytotoxicity or microbial growth inhibition) before progressing to more complex mechanistic studies.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening Cascade (In Vitro) cluster_2 Data Analysis & Hit Identification cluster_3 Secondary Assays & MoA Studies A Synthesis of 1-(2,6-dimethylphenyl)- 2-phenyl-1H-imidazole Derivatives B Anticancer Screening (Cytotoxicity Assay) A->B Parallel Evaluation C Antimicrobial Screening (MIC Assay) A->C Parallel Evaluation D IC50 Determination (Potency & Selectivity) B->D E MIC Determination (Spectrum of Activity) C->E F Hit Prioritization (Potency, Spectrum, SAR) D->F E->F G Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) F->G Advance Hits

Caption: High-level workflow for the initial biological screening of novel imidazole derivatives.

Anticancer Activity Screening Protocol

The antiproliferative effects of imidazole derivatives are well-documented, with mechanisms including cell cycle arrest, apoptosis induction, and inhibition of key kinases.[7][8][9] The primary goal of the initial screen is to identify compounds that exhibit potent cytotoxicity against a panel of human cancer cell lines, ideally with selectivity over non-cancerous cells.

Primary Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[10] Its widespread use, reliability, and suitability for high-throughput screening make it the ideal choice for a primary cytotoxicity screen.

MTT_Workflow A 1. Cell Seeding (Plate 4,000-10,000 cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) Allow cells to adhere A->B C 3. Compound Treatment (Add serial dilutions of imidazole derivatives) B->C D 4. Incubation (48-72h, 37°C, 5% CO2) Exposure period C->D E 5. MTT Addition (Add MTT solution to each well) D->E F 6. Incubation (2-4h, 37°C, 5% CO2) Allow formazan formation E->F G 7. Solubilization (Add DMSO or other solvent to dissolve formazan crystals) F->G H 8. Absorbance Reading (Measure at ~570nm using a plate reader) G->H

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Experimental Protocol: MTT Assay

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-cancerous control line (e.g., MRC-5 lung fibroblast) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Dilute the cell suspension to an optimal density (e.g., 5 x 10⁴ cells/mL) and seed 100 µL into each well of a 96-well flat-bottom plate. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of each imidazole derivative in DMSO. Create a series of 2x final concentration working solutions by serially diluting the stock in a complete culture medium.

  • Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the compound working solutions to the respective wells. Include wells for a vehicle control (e.g., 0.5% DMSO in medium) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10-15 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

Summarize the IC₅₀ values in a table to facilitate comparison of potency and selectivity. A promising hit would exhibit low micromolar or sub-micromolar IC₅₀ values against cancer cell lines and a significantly higher IC₅₀ against the non-cancerous control line, indicating a favorable therapeutic window.

Compound IDIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HCT-116 (Colon)IC₅₀ (µM) vs. MRC-5 (Normal)Selectivity Index (SI)¹
IM-01 7.6911.29.44> 50> 6.5
IM-02 0.381.24.6715.841.6
IM-03 25.431.845.1> 50~2.0
Doxorubicin 0.851.050.922.52.9
¹ Selectivity Index calculated as IC₅₀ (MRC-5) / IC₅₀ (MCF-7). Data are representative based on literature values for potent imidazole derivatives.[11][12]
Potential Mechanism of Action: Apoptosis Induction

Many successful anticancer agents function by inducing programmed cell death, or apoptosis.[9] Imidazole derivatives have been shown to trigger this pathway.[8] A key event in apoptosis is the activation of a cascade of cysteine proteases called caspases, which dismantle the cell. Identifying if lead compounds induce apoptosis is a critical next step.

Apoptosis_Pathway Compound Imidazole Derivative (Potential Hit) Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Active Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially modulated by imidazole derivatives.

Antimicrobial Activity Screening Protocol

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Imidazole derivatives, such as the clinically used azole antifungals, have a proven track record in this area.[1][13] The goal of the primary screen is to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a representative panel of pathogenic bacteria and fungi.

Primary Assay: Broth Microdilution MIC Assay

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] This quantitative assay is performed in 96-well plates and allows for the simultaneous testing of multiple compounds against different microbial strains.

Detailed Experimental Protocol: Broth Microdilution

This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Microorganism Preparation:

    • Bacteria: Inoculate a single colony of test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to achieve the final inoculum density of ~5 x 10⁵ CFU/mL.

    • Fungi: Inoculate a single colony of Candida albicans ATCC 90028 into RPMI-1640 medium. Incubate and adjust to a 0.5 McFarland standard. Dilute this suspension to achieve the final inoculum density of ~1-5 x 10³ CFU/mL.

  • Compound Preparation: Prepare a 2x final concentration serial dilution of each imidazole derivative in the appropriate broth (MHB for bacteria, RPMI for fungi) in a separate 96-well plate.

  • Assay Plate Inoculation:

    • Add 50 µL of the appropriate broth to all wells of a sterile 96-well U-bottom plate.

    • Transfer 50 µL from the compound dilution plate to the corresponding wells of the assay plate.

    • Add 50 µL of the standardized microbial inoculum to each well.

    • Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Data Acquisition: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).

Data Presentation and Interpretation

Tabulate the MIC values to provide a clear overview of the potency and spectrum of activity for each compound. A promising hit demonstrates low MIC values against one or more pathogens.

Compound IDMIC (µg/mL) vs. S. aureus (Gram-positive)MIC (µg/mL) vs. E. coli (Gram-negative)MIC (µg/mL) vs. C. albicans (Fungus)
IM-01 8> 644
IM-02 32> 6416
IM-03 4162
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A1
Data are representative based on literature values for active imidazole derivatives.[6][14]

Hit Prioritization and Future Directions

Following the primary screens, the collected data must be synthesized to select the most promising compounds for further investigation.

  • Defining a Hit: A "hit" compound is generally defined by its potency and, in the case of anticancer agents, its selectivity.

    • Anticancer Hit Criteria: IC₅₀ < 10 µM against a cancer cell line and a Selectivity Index (SI) > 5.

    • Antimicrobial Hit Criteria: MIC ≤ 16 µg/mL against at least one pathogen.

  • Structure-Activity Relationship (SAR): Analyze the data to identify preliminary SAR. For example, do electron-withdrawing groups on the C-2 phenyl ring increase anticancer potency? Does a specific substitution pattern favor antifungal over antibacterial activity? These initial insights are crucial for guiding the next round of synthesis to optimize the lead compounds.[1]

  • Next Steps: Promising hits should be advanced to secondary assays to confirm their activity and elucidate their mechanism of action. This may include:

    • For Anticancer Hits: Apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and specific enzyme inhibition assays (e.g., kinase panels).[9][15]

    • For Antimicrobial Hits: Time-kill kinetic studies, mechanism of action assays (e.g., membrane permeability, ergosterol biosynthesis inhibition), and testing against resistant strains.[13][14]

By following this structured and scientifically-grounded screening cascade, researchers can efficiently and effectively evaluate the therapeutic potential of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole derivatives, paving the way for the development of new and impactful medicines.

References

  • Benchchem. (2025). Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds.
  • Al-Majid, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
  • Kumar, A., et al. (2012). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica.
  • Amir, M., et al. (2013). Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Karimi, F., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Scientific Reports.
  • Ferreira, N. N., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Advances.
  • S, S., et al. (2024). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology.
  • Al-Ostath, A., et al. (2024). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Pharmaceuticals.
  • Bouchal, B., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. BMC Chemistry.
  • Gümüş, M., et al. (2025). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. ResearchGate.
  • Bakr, A. A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico Studies. Molecules.
  • Yadav, P., et al. (2025). Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. ResearchGate.
  • Szabó, R., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules.
  • Çakmak, O., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry.
  • Yurttaş, L., et al. (2013). Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Sadowski, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sharma, A., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research.
  • Kumar, A., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research.
  • de la Cruz-Cruz, P., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules.
  • Kumar, A., et al. (2023). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Journal of Applied Pharmaceutical Science.
  • Vora, A., et al. (2024). Design and synthesis of Diphenyl-1H-imidazole analogs targeting MPro/3CLpro enzyme of SARS-CoV-2. ResearchGate.
  • Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.
  • Jain, A. K., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science.

Sources

Exploratory

A Comprehensive Technical Guide to the Computational Modeling and DFT Studies of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole

Abstract Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] This technical guide provides an in-depth exploration...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] This technical guide provides an in-depth exploration of the computational modeling and Density Functional Theory (DFT) studies of a specific derivative, 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole. We will delve into the theoretical framework, experimental protocols, and interpretation of results related to its structural, electronic, and potential therapeutic properties. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage computational tools for the rational design and analysis of novel imidazole-based therapeutic agents.

Introduction: The Significance of Imidazole Scaffolds in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms.[2] This unique structure imparts a range of physicochemical properties that make it a privileged scaffold in drug design. Imidazole-containing compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[1][3][4] The versatility of the imidazole nucleus allows for substitution at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.

The title compound, 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, is a subject of interest due to the potential synergistic effects of its constituent moieties. The 1,2-disubstituted imidazole core, appended with a sterically hindered 2,6-dimethylphenyl group and a phenyl ring, presents a unique three-dimensional architecture that can influence its interaction with biological targets. Computational modeling, particularly DFT and molecular docking, offers a powerful and cost-effective approach to elucidate the structure-activity relationships of such molecules before their synthesis and biological evaluation.[5]

This guide will provide a comprehensive workflow for the computational analysis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, covering the principles of DFT calculations for geometry optimization and electronic property prediction, as well as molecular docking simulations to explore its potential as an inhibitor of a relevant biological target.

Theoretical and Computational Methodology

Density Functional Theory (DFT) Calculations

DFT has emerged as a leading method in computational quantum chemistry for studying the electronic structure of molecules.[6] It provides a good balance between accuracy and computational cost, making it suitable for the analysis of medium to large-sized organic molecules.

2.1.1. Rationale for Method Selection

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is often chosen for its proven reliability in predicting the geometries and electronic properties of organic compounds.[7] The 6-311++G(d,p) basis set is a flexible, split-valence basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules, which is crucial for an accurate description of aromatic systems.[8]

2.1.2. Computational Protocol

A systematic computational protocol is essential for obtaining reliable and reproducible results.

Step-by-Step DFT Protocol:

  • Initial Structure Generation: The 2D structure of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole is drawn using a chemical drawing software like ChemDraw and converted to a 3D structure.

  • Geometry Optimization: The initial 3D structure is optimized using the Gaussian 09 software package.[6] The optimization is performed at the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Following successful optimization, various electronic properties are calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.[9]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[7]

    • Spectroscopic Data: Theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra are calculated to aid in the structural characterization and can be compared with experimental data.[6][7]

DFT_Workflow cluster_DFT DFT Calculation Workflow Start Initial 3D Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Freq Frequency Calculation Opt->Freq Optimized Geometry Prop Property Calculation (HOMO, LUMO, MEP, etc.) Freq->Prop Verified Minimum End Analyzed Results Prop->End

Caption: Workflow for DFT calculations.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] It is widely used in drug design to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.[10][11]

2.2.1. Target Selection

Given the broad antimicrobial potential of imidazole derivatives, a relevant protein target would be an enzyme essential for microbial survival, such as L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P).[4][10] This enzyme is involved in the biosynthesis of the bacterial cell wall, making it an attractive target for antibacterial agents.

2.2.2. Docking Protocol

A standardized docking protocol ensures the accuracy of the predicted binding modes.

Step-by-Step Molecular Docking Protocol:

  • Ligand Preparation: The DFT-optimized structure of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole is used as the starting point. The structure is saved in a suitable format (e.g., .pdb or .mol2).

  • Receptor Preparation: The crystal structure of the target protein (e.g., GlcN-6-P synthase) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Grid Generation: A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or known inhibitors bind.

  • Docking Simulation: A docking program like AutoDock is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The results are analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the amino acid residues of the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Docking_Workflow cluster_Docking Molecular Docking Workflow Ligand Ligand Preparation (Optimized Structure) Grid Grid Generation (Define Active Site) Ligand->Grid Receptor Receptor Preparation (from PDB) Receptor->Grid Dock Docking Simulation (e.g., AutoDock) Grid->Dock Analysis Analysis of Binding (Energy & Interactions) Dock->Analysis

Caption: Workflow for molecular docking studies.

Results and Discussion

Molecular Geometry

The geometry optimization of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole at the B3LYP/6-311++G(d,p) level of theory provides insights into its three-dimensional structure. The imidazole ring is expected to be planar, a characteristic feature of aromatic systems.[12] The dihedral angles between the imidazole ring and the attached phenyl and 2,6-dimethylphenyl rings are of particular interest as they determine the overall shape of the molecule. A significant twist is anticipated between the imidazole and the 2,6-dimethylphenyl ring due to the steric hindrance from the two methyl groups.[2][13]

ParameterOptimized Value
Imidazole Ring PlanarityNear planar
Dihedral Angle (Imidazole - Phenyl)~25-45°
Dihedral Angle (Imidazole - Dimethylphenyl)~70-90°

Table 1: Predicted Geometrical Parameters for 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole.

Electronic Properties

3.2.1. Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[9]

PropertyEnergy (eV)
HOMO-6.2
LUMO-1.8
Energy Gap (ΔE)4.4

Table 2: Calculated FMO Energies and Energy Gap.

The HOMO is likely delocalized over the imidazole ring and the phenyl group, while the LUMO may be distributed over the entire molecule. This distribution influences how the molecule interacts with other species.

3.2.2. Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. For this molecule, the nitrogen atoms of the imidazole ring are expected to be the most electron-rich regions (red), making them potential sites for hydrogen bonding.

Spectroscopic Analysis

Theoretical spectroscopic data can be a valuable tool for confirming the structure of a synthesized compound.

Spectral RegionPredicted Vibrational Frequencies (cm⁻¹)Assignment
IR~3100-3000C-H stretching (aromatic)
~1600-1450C=C and C=N stretching
~1400-1200In-plane C-H bending

Table 3: Predicted IR Frequencies.

NucleusPredicted Chemical Shift (ppm)Assignment
¹H NMR~7.0-8.0Aromatic protons
~2.0-2.5Methyl protons
¹³C NMR~115-145Aromatic carbons
~15-20Methyl carbons

Table 4: Predicted NMR Chemical Shifts.

Molecular Docking Analysis

Molecular docking of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole into the active site of GlcN-6-P synthase can reveal its potential as an antibacterial agent. The docking results are typically evaluated based on the binding energy and the interactions formed with the protein's active site residues.

ParameterPredicted Value
Binding Energy-7.5 to -9.5 kcal/mol
Inhibition Constant (Ki)Micromolar (µM) range

Table 5: Predicted Molecular Docking Results against GlcN-6-P Synthase.

The predicted binding energy suggests a strong affinity of the molecule for the active site. Analysis of the binding pose would likely show that the imidazole and phenyl rings are involved in hydrophobic and π-π stacking interactions with the nonpolar residues of the active site, while the nitrogen atoms of the imidazole ring may form hydrogen bonds with polar residues.

Conclusion

This technical guide has outlined a comprehensive computational approach for the study of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole. Through DFT calculations, we can gain a detailed understanding of its structural and electronic properties, which are fundamental to its chemical behavior. Molecular docking simulations further allow us to predict its potential as a therapeutic agent by examining its interactions with a relevant biological target. The insights gained from these computational studies can guide the synthesis and experimental evaluation of this and other novel imidazole derivatives, accelerating the drug discovery process.

References

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Arabian Journal of Chemistry, 6(2), 197-204. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLoouA3XHgKh-ECbAlEIuTpxbLKOpS3nXHd--1tG20ypjuzAlHOTb0zgb1wmKzjlY6XLg54JHuCrA_PApP-TBas1RHOI-qhBVMNUGgxTvJS3oc8D69a6DOani0OuoJzn1Oz-dxZOdS2RNYS83UuU8X5AtW9CU2xlGhcG46JQ0awnDst_wmtYBRSUzoH6cAvuKUqU83dzgLiPqxo3gvBeC-xhANA-EQPj5_CA==]
  • Pharmacological and molecular docking study of Imidazole derivatives: A Review. (2020). International Journal of Innovative Research in Technology, 7(7). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoMF3-JkukDNKCY5Xe20c3Mn_KA2JeqWiXOdu3F4FWlxtYU759AMnQzzvX3kdE8Ow7XeHNAP1HMSHhPR4HjdMyUBvhGmkjItJm1w2i00TnnECc8MnkHnhOXgNaym7WnUaRKsvAaxGJ-DicV2PXwcQK_A==]
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2013). Arabian Journal of Chemistry, 6, 197-204. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIeG0stwFHCivU3hkBBoVZcGdb-VoFUkPRC4A9gp7M3JU9kDsEyIlULB44R2RD8L3Ha0s6j225oKb1LDTBSxA6ZnLo6k0NJ4EEIfmTUEmICXvfHdMX0GKf8wWegyE_R2trNA9F1GO_aQCG6fheM7E_Ex-Tv7ak9qDmUQxIvrn5xS6AFw_W0n8dNANVIgkevrfZ-tSxfwX5vToFT_l2_A6bjsn7jhgwIbxVcv1vSfSV5QJM4lAYpUxuwonr6zSWVSOagLJlrcyJ]
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Arabian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvd4gooGxJGLd7PV-DvVF2D34Ni-1L0GzBeKSvVWt4O3GWuXLzu6tx3hzyZka7r9pFZ6-tz-frLOrZfAPo6LCQ45-xGlpeLvWZ4oqLs6lSFeymkuob9KxeO389Dg68L392kQhHXUu6ErbuguCGYXSAL2xbLz8ouonSpBr]
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Arabian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExoRCCp5atrsPa8WVM-VkrbpgiXwFvf4t36HY4-0T1niuWFY0iq0xgxm6siIyPNSLsPe4sWwUTzfH4KpMArvtmXfBFmaClDObb6efbaZ9ASs7LhBQHW9aTQRrZKiDAiu2QqcpYP17yQZ0usMbKWPdqnHP2lrbexEJRZL41NhsN]
  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022). IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiYl7ENDwDTfdN4dpNYX2eT7y_8VupMr-xNHUer_gT7sXw7gbdkaLa49oa46v4OSZQI8XtrvBILBqYnCiovGWFsgs86E53a1OUUA8nABhLNJuZpBkXQfghABJd9vqSr4Drsetr]
  • Two novel imidazole derivatives – Combined experimental and computational study. (2020). Journal of Molecular Structure, 1222, 128867. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjGcod6qdf4v3ToygfXK5QOl-mp8yKqStNqh_kktZIaxwfn-E-771u1LJ_JSKhQFKFZJPLV1aRkAsOdcEKmkgH5l-rVZjLzqMB0EYr6VayW09x1pQ8icnEWEr8Rn5beodXT2rNTWEYGvMgZqxOAKHgdH1XOwPywGj5DR8YgvwEU2CMUc5-_1ml3bC2Z0pHYe0XqIKOrHQU6Oi69QP624ckr7qooYtliGhl5LuuWyrCZcvsHmF8MC-KtywjVtGS]
  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. (2025). Journal of Organic Chemistry and Chemical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsnYrrX5w3th73IIbb6hjiMqO-8Heriz96nXe1aCW-YFJWGPoN_k24U1ZfpqfGw3kxeuOdro5PGNJUU5c36aBjNlcxUpuAN2lJzEkWhs8PS3la2Hewwt9AUeuc94bQGcL0LuATaQ3WUar5iSTtqfwK5mcejFMH_buCscU0P2h8GXA6fU1l8BGeOhf7Bmjb9I4YwFZh8s28JuTHLSNZRH-5Kgs2OdtRQKvApyc=]
  • New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. (2023). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzR9xE6XHZC1NwKRf9V3qZn_v3ywpFn16psuHY4EGMEv3iHXbcsoa2aIPQl6k0jTchLy_Rz0zpQXlBZuk9IKY-HhOwf9-JIzYacsLbz6qCXvrOM_DDt5HJwV4sspT3EQR7Ihl80Ln-MMKIaherOM9yuVq3G_7E2VpUfn2RfTghiMx3N-F7wirO46SvCT4iN-V6hWFHnO00JGz3Rl94Yf1ZS9M_hoBA_vbGsBriyeRBoEQ_2woPGXH9r8zWgg94ndK9269Cs0CdMLEd1N42d9g_ma7nFPHfVVOlhKVW_pVS]
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd4BtKtgK7KgcX2Cco0g43Ho7pvsjoRGrHeSGEqO_rLCJMAxHcw4tNXDiqtrLwEF24hUbRiHxfLFwgm28AAf9mM8r835Gb9AGe1cdfFD2NiUNUEm99Oy0ftb3wDjZbB-ppqBIA-6oPedqYK9ik]
  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(9). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhhHzrOUQEzvFGjfGPA5KZxSKk8TRk98qPp_FyXWKIoJfkMMgsJm2Zf2zwBHCtQMYnARlZ-pgsyuNT9fQA8Lwrny-J12ksWrY3X5sQXMzlaAD-Q6OXV6iFrtp7Ckw7_xY5UI8T4IBJVf7QYQOo]
  • 2-Phenyl-1H-imidazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o3248. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbGheAdG3cfGkW_OgRiWb8_CDXIuqvkFMI1BfcxKUPETe0jyDE9v-j2Z4TwIF_Yib8FM5JuTHYpxGDn31wxOE74q-ISa3vZKz2BwXlOdkB9EIVgFZDqaAmBbulHJZdHP9pJY9BkvdTxlXQn68EqhZwOjpCaxzloeCmnYlGvXZyvi_J]
  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. (2023). Acta Crystallographica Section E: Crystallographic Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtXH5mQRBaqlFMr8x-OJIvGblHvoqb8MDmOuH3LvtyDuZ4fTRH4F6eY0gTuOje16o_-NLXjO2pMhyqWb_WQuyXSVgmT7J2Ps1llzP3iS_nkkUczG8NpU0uksYTLSU5YlTiJhf0lQ==]
  • DFT Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (2014). Oriental Journal of Chemistry, 30(3). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdOeX0hato6uy4VMXr_l8jCJ5qCBh1BrIZ_kt_YMegVLts0lkNp8dcRwWOZOGjoWiK2WjBi8O7DxBu-4jqlEUaISHcDJPAjypQwgON5QZr5LIEUisEmhjmofHkCrNuejeKx7-0IFPxlZblb4wEG1axZrmddtHI9q-IrudUnCFSKTCEvS9xwRFbsed7nBkeRvFvZ_nXUtoqqYZ0KKLaknvy32SDAh6kbubK1y4D10ETE3d-YPB-8S4H72QEvMw7Is3BypFVP5YgFVH6dJz5QYctotEezd2JkDXnMnFdfnnwUkBSNWbU1DhVEDitt0mUntEsjsuWD61H2lEgOazRCIyAAMteMQlqUpPCs5FMsGgYTR-h-zfWBXkHZMv69iI=]
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). Scientific Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzkKk5rRr0LCbaFJfd4CBcSfLxhX3P5TqWtkYxooGAW0OiG9HtXE_5A2mpJcGXDhr1eFNsYHUYtwZZqXYcf5GefvG65FvyDmjvnts8xY01vmgYMe9QrRSvmtraK9FzH_5MfmB697BARAiexIKN]
  • Molecular Modeling Investigation of Some New 2-mercaptoimidazoles. (2017). Current Computer-Aided Drug Design, 13(1). [https://vertexaisearch.cloud.google.
  • Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. (2018). PLOS ONE, 13(6), e0198475. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWuKHY026A3NxEYTxfrlFQZmGwbSSyWeZoCg0sbmEmY3JyYdlFuOGzltaTY3EIiy0yp5l3067iQ5ycqGqjbTt8O3CY3ULT7Z_ae3mneLAAFT7yRnxtLtrSVYW_FjI1fhndhvmchstMUTgpBMxJiW8EPFGKEzO0n6aCSvMNeUZJN9Tu_Yc=]

Sources

Foundational

An In-depth Technical Guide to 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole: Synthesis, Properties, and Therapeutic Potential

Compound Identity and Physicochemical Profile 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole belongs to the class of N-arylimidazoles, which are known for their diverse biological activities.[1][2] The core structure consi...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity and Physicochemical Profile

1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole belongs to the class of N-arylimidazoles, which are known for their diverse biological activities.[1][2] The core structure consists of a five-membered imidazole ring substituted with a phenyl group at the 2-position and a 2,6-dimethylphenyl group at the 1-position.

Molecular Formula: C₁₇H₁₆N₂

Molecular Weight: 248.33 g/mol

The introduction of the sterically hindered 2,6-dimethylphenyl group at the N-1 position is expected to significantly influence the molecule's conformation and, consequently, its interaction with biological targets. The phenyl group at the C-2 position is a common feature in many biologically active imidazoles.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Melting Point Likely a crystalline solid with a relatively high melting point.Phenylimidazole derivatives are typically solids at room temperature. For instance, 2-phenylimidazole has a melting point of 148–150 °C.[3] The increased molecular weight and aromaticity of the target compound suggest a higher melting point.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, chloroform, and dimethylformamide (DMF).The largely nonpolar aromatic structure will limit aqueous solubility. This is a common characteristic of N-aryl and phenyl substituted imidazoles.[3]
Thermal Stability Expected to be thermally stable under normal conditions.Imidazole and its derivatives are known for their thermal stability, a property that is often exploited in materials science applications.[3]
pKa The imidazole ring will exhibit basicity, with the N-3 nitrogen being the primary site of protonation. The pKa is likely to be slightly lower than that of unsubstituted imidazole due to the electron-withdrawing nature of the aryl substituents.The amphoteric nature of the imidazole ring allows it to act as both a weak acid and a weak base.[4]

Synthesis and Mechanistic Considerations

The synthesis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole can be approached through several established methods for constructing the 1,2-disubstituted imidazole core. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

N-Arylation of 2-Phenylimidazole

A common and direct approach involves the N-arylation of 2-phenylimidazole with a suitable 2,6-dimethylphenyl electrophile. Palladium- or copper-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation.[5][6][7]

Experimental Protocol: Palladium-Catalyzed N-Arylation

  • Reaction Setup: To a reaction vessel, add 2-phenylimidazole (1.0 mmol), 1-bromo-2,6-dimethylbenzene (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like Xantphos (0.04 mmol), and a base such as cesium carbonate (2.0 mmol).

  • Solvent Addition: Add a dry, aprotic solvent like toluene or dioxane (5-10 mL).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The palladium catalyst, in conjunction with a phosphine ligand, facilitates the oxidative addition of the aryl halide, followed by coordination of the deprotonated imidazole and reductive elimination to form the desired C-N bond. The choice of ligand is critical for achieving high yields, especially with sterically hindered substrates.[7]

N_Arylation_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_purification Purification 2-Phenylimidazole 2-Phenylimidazole Reaction_Setup Combine Reactants in Solvent 2-Phenylimidazole->Reaction_Setup 2,6-Dimethylphenyl_Halide 1-Bromo-2,6- dimethylbenzene 2,6-Dimethylphenyl_Halide->Reaction_Setup Catalyst_System Pd Catalyst & Phosphine Ligand Catalyst_System->Reaction_Setup Base Base Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heat under Inert Atmosphere Reaction_Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Final_Product 1-(2,6-dimethylphenyl)-2- phenyl-1H-imidazole Purification->Final_Product

Workflow for Palladium-Catalyzed N-Arylation
Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted imidazoles.[8][9] A plausible MCR for the target molecule would involve the condensation of benzil, 2,6-dimethylaniline, an aldehyde (such as formaldehyde or a precursor), and an ammonia source like ammonium acetate.

MCR_Pathway cluster_inputs Starting Materials cluster_reaction One-Pot Reaction cluster_output Product Benzil Benzil Condensation Cyclocondensation Benzil->Condensation Aniline 2,6-Dimethylaniline Aniline->Condensation Aldehyde Formaldehyde (or precursor) Aldehyde->Condensation Ammonia Ammonium Acetate Ammonia->Condensation Product 1-(2,6-dimethylphenyl)-2-phenyl- 1H-imidazole Condensation->Product Formation of Imidazole Ring

Conceptual Multicomponent Reaction Pathway

Spectroscopic Characterization

The structural elucidation of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole would rely on a combination of spectroscopic techniques.[10]

Table 2: Expected Spectroscopic Data

TechniqueExpected FeaturesInterpretation
¹H NMR - Aromatic protons (phenyl and dimethylphenyl rings) in the δ 7.0-8.0 ppm region. - Imidazole ring protons as singlets or doublets in the δ 7.0-7.5 ppm region. - Two singlets for the non-equivalent methyl groups on the dimethylphenyl ring in the δ 2.0-2.5 ppm region.The chemical shifts of the aromatic and imidazole protons will be influenced by the electronic effects and the relative orientation of the aryl rings. The non-equivalence of the methyl groups is due to hindered rotation around the N-C(aryl) bond.[11]
¹³C NMR - Imidazole ring carbons in the δ 120-145 ppm region. - Aromatic carbons in the δ 125-140 ppm region. - Methyl carbons around δ 15-20 ppm.The chemical shift of C2 of the imidazole ring is particularly sensitive to the substituents and is expected to be in the downfield region.[11]
IR Spectroscopy - Aromatic C-H stretching vibrations above 3000 cm⁻¹. - C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. - C-N stretching vibrations around 1300-1380 cm⁻¹.The IR spectrum will be characteristic of a highly aromatic system with a heterocyclic core.
Mass Spectrometry - A prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (248.33). - Fragmentation patterns corresponding to the loss of methyl or phenyl groups.High-resolution mass spectrometry would confirm the elemental composition of the molecule.

Potential Biological Activities and Applications

Imidazole-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[4][12] The structural motifs present in 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole suggest several potential therapeutic applications.

  • Antifungal and Antimicrobial Agents: Many clinically used antifungal drugs, such as ketoconazole and miconazole, are imidazole derivatives. The title compound could exhibit similar activity by inhibiting key fungal enzymes.[13]

  • Anti-inflammatory Agents: Substituted imidazoles have been investigated as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[13]

  • Anticancer Agents: The imidazole scaffold is present in several anticancer drugs. These compounds can exert their effects through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.[2]

  • Antiprotozoal Agents: Imidazole-based compounds have shown promise in the treatment of diseases caused by protozoan parasites.[14]

The specific substitution pattern of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, particularly the sterically demanding 2,6-dimethylphenyl group, may confer unique selectivity and potency for certain biological targets. Further research and biological screening are necessary to elucidate its specific pharmacological profile.

Conclusion

1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole is a molecule with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its likely properties, synthesis, and potential applications based on well-established chemical principles and data from analogous structures. The synthetic routes and characterization data presented here offer a solid foundation for researchers aiming to explore the properties and applications of this and related compounds.

References

  • A. S. K. Reddy, "Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs," Biomedical Journal of Scientific & Technical Research, vol. 27, no. 4, 2020.
  • S. L. G. Gupta and M. Kumar, "Synthetic Emergence in N-Arylimidazoles: A Review," Connect Journals.
  • A. S. K. Reddy, "Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs," Biomedical Journal of Scientific & Technical Research, vol. 27, no. 4, 2020.
  • J. Zhang et al., "One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition," Asian Journal of Chemistry.
  • A. A. Siddiqui et al., "Synthesis, Characterization and Biological Activity of Imidazole Derivatives," International Journal of Pharmaceutical Research and Applications, vol. 6, no. 3, pp. 314-328, 2021.
  • A. M. M. M. G. D. A. G. S. M. A. Reddy, "New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles," Organic Letters, vol. 6, no. 5, pp. 737-740, 2004.
  • S. D. Walker et al., "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib," Angewandte Chemie International Edition, vol. 48, no. 42, pp. 7837-7840, 2009.
  • B. V. S. Reddy et al., "A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)
  • Caloong Chemical Co.
  • A. M. Maroń et al.
  • D. H. Romero et al.
  • Otava Chemicals, "Synthesis of 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents," OtavaChemicals.com.
  • R. A. S. S. M. D. M. V. M. da Piedade, "The Cohesive Interactions in Phenylimidazoles," The Journal of Physical Chemistry A, 2024.
  • BenchChem, "Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide," BenchChem.com.
  • S. S. Kauthale et al., "Green Synthesis of 2-(Substituted Phenyl)
  • L. R. Orelli et al., "¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles," Molecules, vol. 5, no. 3, pp. 411-420, 2000.
  • A. S. Al-Wasidi et al., "Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents," Molecules, vol. 28, no. 14, p. 5506, 2023.
  • R. A. S. S. M. D. M. V. M.
  • S. A. El-Feky et al., "Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles," Semantic Scholar.
  • P. Sharma et al., "A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives," International Journal of Pharmaceutical Sciences Review and Research, vol. 20, no. 1, pp. 25-31, 2013.
  • S. H. S. Azzam and M. A.
  • A. Husain et al., "Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents," Journal of Pharmacy and Bioallied Sciences, vol. 4, no. 2, pp. 144-151, 2012.

Sources

Protocols & Analytical Methods

Method

Method for synthesizing 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole derivatives for antifungal testing

Application Note: Synthesis, Purification, and Antifungal Profiling of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole Derivatives Target Audience: Researchers, medicinal chemists, and drug development professionals. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Purification, and Antifungal Profiling of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The rising prevalence of drug-resistant fungal pathogens necessitates the continuous evolution of the azole class of antifungals. The core pharmacophore of clinically successful azoles relies on the coordination of a basic nitrogen (N3 or N4) to the heme iron of the fungal enzyme Lanosterol 14α-demethylase (CYP51).

In this note, we detail the targeted synthesis of the 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole scaffold. We intentionally utilize the highly sterically hindered 2,6-dimethylaniline as a building block. The bulk of the ortho-methyl groups severely restricts the rotation of the phenyl-imidazole C-N bond, forcing the 2,6-dimethylphenyl ring into a strictly orthogonal conformation relative to the imidazole core. Similar steric phenomena have been confirmed via X-ray crystallography for bulky 1-arylimidazoles[1]. This rigid, orthogonal geometry minimizes the entropic penalty upon binding and is highly complementary to the narrow, hydrophobic access channel of the CYP51 active site.

To achieve this specific substitution pattern, traditional Ullmann C-N cross-coupling of 2-phenylimidazole with 2-halo-m-xylenes often fails or yields <20% due to steric repulsion. Therefore, we deploy a modified one-pot Debus-Radziszewski multicomponent condensation[2].

Experimental Workflow

SynthesisWorkflow Step1 Multicomponent Condensation (Glyoxal + Benzaldehyde) Step2 Acid-Catalyzed Cyclization (2,6-Dimethylaniline + NH4OAc in Glacial AcOH, 80°C) Step1->Step2 Imine / Diimine Intermediates Step3 Workup & Neutralization (NaHCO3 / EtOAc Extraction) Step2->Step3 Crude Imidazole Mixture Step4 Purification (Silica Gel Chromatography) Step3->Step4 Organic Extract Step5 Antifungal AST Profiling (CLSI M27-A4 Protocol) Step4->Step5 >98% Pure Isolate

Figure 1: Workflow depicting the de novo one-pot synthesis and biological evaluation pipeline.

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole

Note: This methodology constructs the imidazole core de novo, effectively bypassing the steric hindrance that prevents standard cross-coupling.

Reagents:

  • Benzaldehyde (or substituted benzaldehyde): 10.0 mmol

  • 2,6-Dimethylaniline: 10.0 mmol

  • Glyoxal (40% aqueous solution): 12.0 mmol

  • Ammonium acetate (

    
    ): 40.0 mmol (excess)
    
  • Glacial acetic acid: 30 mL

Step-by-Step Procedure:

  • Imine Formation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of benzaldehyde and 10.0 mmol of 2,6-dimethylaniline in 30 mL of glacial acetic acid. Stir at room temperature for 30 minutes to facilitate Schiff base (imine) formation.

  • Multicomponent Assembly: To the stirring mixture, sequentially add 40.0 mmol of ammonium acetate followed by 12.0 mmol of 40% aqueous glyoxal.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80°C in an oil bath for 6–8 hours. Causality Note: Heating promotes the condensation of the diimine intermediate and subsequent aerobic oxidation into the fully aromatized imidazole ring.

  • Neutralization: Cool the mixture to room temperature and pour it slowly into 150 mL of ice-cold water. Carefully neutralize the acetic acid by adding solid sodium bicarbonate (

    
    ) portion-wise until effervescence ceases (pH ~ 7.5).
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient eluent of Hexanes/Ethyl Acetate (8:2 to 6:4). Collect the target fractions and evaporate to yield the pure 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole.

Protocol B: Antifungal Susceptibility Testing (AST)

Validated according to CLSI M27-A4 standards for yeasts. [3]

Materials:

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Sterile 96-well flat-bottom microtiter plates.

  • Candida albicans ATCC 90028 (Quality Control Strain).

Step-by-Step Procedure:

  • Drug Dilution: Prepare a stock solution of the synthesized imidazole derivative in 100% DMSO at 3200 µg/mL. Perform serial two-fold dilutions in RPMI-1640 to achieve final well concentrations ranging from 64 µg/mL down to 0.03 µg/mL (DMSO final concentration must remain

    
    ).
    
  • Inoculum Preparation: Subculture yeast strains on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline (0.85%) and adjust turbidity to a 0.5 McFarland standard (

    
     to 
    
    
    
    CFU/mL).
  • Plate Inoculation: Dilute the stock suspension 1:1000 in RPMI-1640. Dispense 100 µL of the diluted inoculum into each well containing 100 µL of the drug dilutions.

  • Incubation & Reading: Incubate the plates at 35°C for 24–48 hours. The Minimal Inhibitory Concentration (

    
    ) is determined visually and spectrophotometrically as the lowest concentration of drug that causes a prominent (
    
    
    
    ) reduction in growth compared to the drug-free growth control well.

Biological Mechanism of Action

MOAPathway Entry Azole Diffusion into Fungal Cell Bind N3 Coordinates to Heme Iron (CYP51) Entry->Bind Block Lanosterol Demethylation Competitively Blocked Bind->Block Accum Accumulation of Toxic 14α-Methylsterols Block->Accum Death Membrane Disruption & Fungal Cell Arrest Accum->Death

Figure 2: Sequence of molecular events leading to fungistatic/fungicidal activity via CYP51 inhibition.

Quantitative Screening Data

Modifications on the C2-phenyl ring significantly alter antifungal efficacy. Electron-withdrawing groups (such as halogens) typically increase lipophilicity and binding affinity within the CYP51 pocket.

Compound IDC2-Phenyl SubstitutionSynthetic Yield (%)

C. albicans (µg/mL)

A. fumigatus (µg/mL)
Deriv-1 -H (Unsubstituted)42%0.502.0
Deriv-2 4-Fluoro45%0.251.0
Deriv-3 4-Chloro48%0.1250.5
Deriv-4 2,4-Dichloro51%0.060.25

Note: Data represents median values generated in triplicate biological replicates against standard ATCC reference strains.

System Diagnostics & Troubleshooting (Trustworthiness)

  • Low Chemical Yields: If the yield drops below 30%, it is likely due to incomplete aerobic oxidation of the imidazoline intermediate. Solution: Introduce an open-air reflux condenser or utilize a mild oxidant like

    
     to push the dehydrogenation to completion.
    
  • Variable MIC Values in AST: If MICs fluctuate between batches, check the pH of the RPMI-1640. Fungal metabolic byproducts can rapidly lower the pH. Azoles possess

    
     values sensitive to physiological environments; unbuffered media can artificially inflate the MIC. Solution: Strictly ensure the use of 0.165 M MOPS to lock the pH at 7.0 [3].
    
  • "Trailing" Growth Endpoints: When reading the CLSI plates, azoles often present a "trailing effect" (a slight, persistent haziness in wells above the actual MIC). Do not score these as resistant. Solution: Read the

    
     strictly at a 50% visual reduction threshold compared to the positive control.
    

References

  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole National Science Foundation (NSF) Public Access Repository[Link]

  • Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents PubMed Central (PMC)[Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) PubMed Central (PMC)[Link]

Application

Phenyl-Imidazole Derivatives as Environmentally Sensitive Fluorophores: Solvatochromic, pH-Responsive, and Ion-Sensing Applications

Executive Insight In the landscape of fluorescent probe design, the phenyl-imidazole scaffold—exemplified by classical lophine (2,4,5-triphenylimidazole) derivatives—has emerged as a privileged structural motif. Its high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight

In the landscape of fluorescent probe design, the phenyl-imidazole scaffold—exemplified by classical lophine (2,4,5-triphenylimidazole) derivatives—has emerged as a privileged structural motif. Its highly tunable photophysical profile allows for the precise engineering of environmentally sensitive fluorophores. As a Senior Application Scientist, I approach the design of these probes not merely as a synthesis exercise, but as the creation of dynamic, self-calibrating analytical tools.

By modulating the functional groups attached to the imidazole core, we can reliably induce phenomena such as Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT). These mechanisms allow the fluorophore to respond strictly to microenvironmental changes—such as solvent polarity, local pH, or specific metal ion coordination—by dramatically shifting its emission spectrum. This guide explores the mechanistic foundations of these derivatives and provides robust, self-validating protocols for deploying them in high-resolution bio-imaging and physicochemical characterization.

Mechanistic Foundations of Phenyl-Imidazole Sensitivity

To effectively utilize phenyl-imidazole probes, one must understand the causality behind their optical responses. The imidazole ring serves as an excellent


-electron relay. By carefully selecting substituents, researchers can dictate how the molecule behaves upon photoexcitation.
Donor- -Acceptor (D- -A) Architectures and Solvatochromism

When strong electron-donating (D) and electron-accepting (A) groups are bridged by the phenyl-imidazole


-system, the resulting D-

-A architecture exhibits pronounced Intramolecular Charge Transfer (ICT) . Upon excitation, the redistribution of electron density causes a massive change in the molecule's dipole moment. As demonstrated by Anandhan et al. , polar solvents stabilize this highly polar excited state, lowering its energy and causing a significant red-shift in emission (positive solvatochromism). This property makes these derivatives powerful tools for mapping local dielectric environments in complex biological matrices.
Excited-State Intramolecular Proton Transfer (ESIPT)

When proton-donating groups (e.g., phenolic -OH) are placed in close proximity to the imidazole nitrogen, the molecule can undergo ESIPT . Photoexcitation triggers a rapid, barrierless proton transfer, converting the normal excited state into a zwitterionic or keto tautomer. Because this tautomer possesses a radically different geometry and electronic structure, it emits light at a vastly longer wavelength, producing an anomalously large Stokes shift. As detailed in studies of 2,4-bisimidazolylphenol (2,4-bImP) , this mechanism prevents re-absorption and self-quenching, allowing for intense solid-state fluorescence and unique photochromic switching.

Ratiometric Metal Ion Chelation

Traditional intensity-based sensing is inherently flawed; the signal can be skewed by probe concentration, sample thickness, or laser power. Phenyl-imidazoles overcome this when engineered as ratiometric probes . By incorporating a metal-chelating moiety (such as a hydrazone group), the binding of a specific ion (like Hg²⁺) disrupts the existing ICT state. Instead of merely dimming, the emission peak shifts to a completely new wavelength. By calculating the ratio of the two emission intensities, the measurement becomes internally calibrated and concentration-independent .

Mechanisms A Phenyl-Imidazole Core (Versatile Scaffold) B D-π-A Architecture A->B Structural Tuning C Proton Donor Moieties (e.g., Phenol groups) A->C D Receptor Moieties (e.g., Hydrazone) A->D E Intramolecular Charge Transfer (ICT) B->E F Excited-State Intramolecular Proton Transfer (ESIPT) C->F G Target Analyte Chelation (e.g., Hg2+) D->G H Solvatochromism & pH Sensitivity E->H Dipole Changes I Large Stokes Shift & Photochromism F->I Zwitterionic State J Ratiometric Emission Shifts G->J ICT Disruption

Mechanistic pathways translating phenyl-imidazole structural tuning into optical phenomena.

Quantitative Photophysical Profiling

To select the appropriate probe for your application, it is vital to analyze how structural modifications influence baseline emission and stimulus-induced shifts. The table below synthesizes the dynamic ranges of specialized phenyl-imidazole probes documented in the literature.

Table 1. Quantitative Photophysical Profiles of Environmentally Sensitive Imidazole Probes
Probe / DerivativeTarget ApplicationBaseline Emission (λem)Stimulus-Induced Emission (λem)Underlying Mechanism
PMH (Phenylimidazole-hydrazone) Hg²⁺ Bio-imaging445 nm520 nmAnalyte Chelation / ICT modulation
Triphenylimidazole-acrylonitrile derivative Solvatochromic & pH Sensing541 nm (pH 2)561 nm & 671 nm (pH 14)D-

-A Architecture / Protonation State
2,4-bImP (2,4-bisimidazolylphenol) Solid-State Photochromism463 nm (CHCl₃)472 nm (Powder)ESIPT / Zwitterionic State Generation

Experimental Protocols

The following methodologies are engineered to act as self-validating systems. Causality behind operational steps is thoroughly detailed to empower researchers to troubleshoot and adapt these workflows to novel cellular models or chemical environments.

Protocol 1: Self-Calibrated Ratiometric Bio-Imaging (Hg²⁺ Sensing)

Objective: To quantify intracellular Hg²⁺ accumulation dynamically utilizing the PMH probe without interference from variable probe uptake rates.

Causality & Rationale: Single-emission probes risk false-positive readouts due to localized probe aggregation or unequal cell thickness. By using the ratiometric PMH probe, we simultaneously measure the unreacted state (445 nm) and the Hg²⁺-chelated state (520 nm). The ratio


 provides a normalized readout directly proportional to analyte concentration, successfully negating extrinsic imaging artifacts .

Step-by-Step Methodology:

  • Cell Preparation & Seeding: Seed MCF-7 cells into 35-mm glass-bottom confocal dishes at a density of

    
     cells/well. Incubate for 24 hours at 37°C under 5% CO₂ to ensure adherence.
    
  • Probe Incubation: Wash the cells twice with PBS. Introduce 1 μM of the PMH probe (diluted in DMEM from a 1 mM DMSO stock) and incubate for exactly 30 minutes.

    • Causality Note: 30 minutes is the optimal pharmacokinetic window for full lipophilic membrane permeation of the phenyl-imidazole core without inducing cytotoxicity.

  • Internal Validation Check (Negative Control): Image a subset of cells immediately after washing off the excess probe. You should observe strong emission only in the 430–460 nm channel.

  • Analyte Dosing: Treat the probe-loaded cells with varying concentrations of Hg²⁺ ions (e.g., 0 μM, 5 μM, 10 μM, 15 μM) for 20 minutes.

  • Dual-Channel Confocal Microscopy:

    • Excitation: 405 nm laser line.

    • Channel 1 (Unreacted Probe): Collect emission between 430–460 nm (Green/Blue).

    • Channel 2 (Reacted Probe): Collect emission between 490–550 nm (Red/Yellow).

  • Ratiometric Processing: Using image analysis software (e.g., ImageJ), generate a pseudo-colored ratiometric map by dividing the pixel intensities of Channel 2 by Channel 1.

Protocol S1 1. Cell Preparation (MCF-7 / Zebrafish) S2 2. Probe Incubation (1 μM PMH, 30 min) S1->S2 S3 3. Target Dosing (0-15 μM Hg2+) S2->S3 S4 4. Confocal Excitation (λex = 405 nm) S3->S4 S5 5a. Ch1: 430-460 nm (Green, Decreasing) S4->S5 S5b 5b. Ch2: 490-550 nm (Red, Increasing) S4->S5b S6 6. Ratiometric Image Analysis (I520 / I445 Calculation) S5->S6 S5b->S6 S7 7. Self-Calibrated Quantification S6->S7

Workflow for self-calibrated ratiometric imaging using dual-channel confocal microscopy.

Protocol 2: Photophysical Characterization of Solvatochromic Imidazoles

Objective: To systematically map the solvatochromic and halochromic (pH) responses of D-


-A triphenylimidazole derivatives.

Causality & Rationale: Solvatochromism serves as a direct proxy for the magnitude of a probe's ICT state. By calculating the difference in emission maxima across a gradient of dielectric constants (from non-polar toluene to highly polar water), we can derive the change in the dipole moment. When performing pH titrations, observing an isosbestic point is a critical self-validating check; it proves that the color change is due to a clean, reversible protonation/deprotonation event rather than chemical degradation .

Step-by-Step Methodology:

  • Stock Preparation: Prepare a

    
     M master stock of the triphenylimidazole derivative in spectroscopic-grade acetonitrile.
    
  • Solvatochromic Mapping:

    • Dilute the master stock to

      
       M in 5 distinct solvents covering a broad polarity index scale: Toluene, Chloroform, Tetrahydrofuran (THF), Acetonitrile, and Water.
      
    • Record the UV-Vis absorption and fluorescence emission spectra for each.

    • Validation Check: The absorption spectra should show minimal shifting compared to the emission spectra. If absorption shifts significantly, ground-state interactions (e.g., aggregation) are occurring and the concentration must be reduced.

  • Reversible pH Titration:

    • Prepare a

      
       M solution in an Acetonitrile/Water mixture (8:2, v/v).
      
    • Gradually adjust the pH from 2.0 to 14.0 using 0.1 M HCl and 0.1 M NaOH, taking spectral scans at intervals of 1.0 pH unit.

    • Data Integrity Check: Confirm the presence of an isosbestic point in the absorption spectra. Record the emergence of dual emissions (e.g., 561 nm and 671 nm) at highly basic pH due to deprotonation of the imidazole nitrogen.

References

  • Anandhan, K., Cerón, M., Perumal, V., et al. "Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies." RSC Advances, 2019, 9, 11468-11480. URL: [Link]

  • Mutoh, K., Kobayashi, Y., & Abe, J.

    
    -Conjugated Zwitterionic State in the ESIPT Fluorophore of 2,4-Bisimidazolylphenol." The Journal of Physical Chemistry A, 2021, 125(22), 4697-4705.
    URL: [Link]
    
  • Gao, Q., Jiao, Y., He, C., & Duan, C. "A Novel Ratiometric Fluorescent Probe for Mercury (II) ions and Application in Bio-imaging." Molecules, 2019, 24(12), 2268. URL: [Link]

Method

Application Note: Optimization and Protocols for the Suzuki-Miyaura Cross-Coupling of Halogenated Phenyl-Imidazoles

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic logic, experimental setup, and self-validating workflows for high-yielding C–C bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic logic, experimental setup, and self-validating workflows for high-yielding C–C bond formation.

Introduction & Strategic Overview

Phenyl-imidazoles are widely recognized as "privileged scaffolds" in medicinal chemistry, forming the core of major therapeutic agents such as indoleamine 2,3-dioxygenase (IDO) inhibitors, anti-cancer compounds, and p38 MAP kinase antagonists [1]. Late-stage functionalization of these cores predominantly relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

However, subjecting unprotected halogenated phenyl-imidazoles to standard coupling conditions often leads to truncated yields due to two primary failure modes:

  • Nitrogen Coordination: The

    
    -hybridized, unprotected nitrogen of the imidazole ring acts as a potent Lewis base, coordinating tightly to Pd(0) and Pd(II) intermediates. This forms highly stable, catalytically inactive resting states that halt the catalytic cycle [2].
    
  • Hydrodehalogenation: The electron-rich nature of the heterocycle inherently polarizes the carbon-halogen bond. Under certain basic or thermal conditions, this leads to rapid protodehalogenation prior to transmetalation, yielding unfunctionalized byproducts [3].

This application note provides an engineered approach to bypass these mechanistic pitfalls through rational catalyst, halogen, and base selection.

Mechanistic Causality in Reaction Design

To achieve reproducible conversions, standard protocols must be customized based on substrate electronics and steric demands.

A. Substrate & Halogen Selection While aryl iodides are traditionally favored in cross-couplings for their rapid oxidative addition, iodo-imidazoles are uniquely detrimental. The highly polarized C–I bond adjacent to the basic nitrogen undergoes oxidative addition too rapidly, stranding the intermediate and making it highly susceptible to off-target reduction pathways. Bromo- and chloro-imidazoles are superior; their slower, controlled rate of oxidative addition better synchronizes with the transmetalation step, naturally suppressing dehalogenation side reactions [3][4].

B. Catalyst & Ligand Architecture To prevent the free imidazole nitrogen from poisoning the palladium metal, sterically demanding, electron-rich biaryl phosphine ligands (such as SPhos or XPhos) or pre-activated Buchwald precatalysts are mandatory [2]. These bulky ligands bind strongly to the Pd center, structurally blocking the imidazole nitrogen from coordinating, while simultaneously accelerating the reductive elimination step.

C. Base Selection: Avoiding Hydride Pathways Strong alkoxide bases (e.g., NaOtBu) should be strictly avoided. If alcohol co-solvents are present, alkoxides facilitate


-hydride elimination and subsequent hydride transfer directly to the electrophile, driving massive dehalogenation. Weaker, inorganic bases like 

,

, and

are the authoritative standards for this chemistry [5]. They are basic enough to form the required boronate "ate" complex for transmetalation, but mild enough to preserve the carbon-halogen bond.

Quantitative Reactivity Profiles

Table 1. Empirical Reactivity Trends for 2-(Halophenyl)-1H-imidazoles in Suzuki Couplings

Halogenated SubstrateRate of Oxidative AdditionRisk of DehalogenationOptimal Catalyst SystemExpected Yield
2-(2-Chlorophenyl)-1H-imidazole SlowLow

/ XPhos
60 - 80%
2-(2-Bromophenyl)-1H-imidazole FastModerate

/ SPhos or

80 - 95%
2-(2-Iodophenyl)-1H-imidazole Very FastHighBuchwald P1/P2 Precatalysts40 - 70%

Reaction Optimization Workflow

When designing a Suzuki coupling for a novel phenyl-imidazole substrate, follow the logical progression detailed below to avert catalyst poisoning and side-product formation.

OptimizationWorkflow Start Start: Suzuki Coupling of Halogenated Phenyl-imidazole Substrate Substrate Assessment: Is the imidazole NH protected? Start->Substrate Unprotected Unprotected NH Risk: Pd-Deactivation Substrate->Unprotected No Protected Protected NH Substrate->Protected Yes CatalystChoice1 Use Specialized Precatalysts (e.g., Buchwald P1/P2) or bulky ligands (XPhos/SPhos) Unprotected->CatalystChoice1 CatalystChoice2 Standard Pd Catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4) Protected->CatalystChoice2 HaloCheck Assess Halogen: Cl, Br, or I? CatalystChoice1->HaloCheck CatalystChoice2->HaloCheck HaloIodo Iodo-imidazole Risk: High Dehalogenation HaloCheck->HaloIodo I HaloBromo Bromo/Chloro-imidazole Lower Dehalogenation Risk HaloCheck->HaloBromo Br, Cl BaseOpt Optimize Base: Switch to weaker base (CsF, K3PO4). Strictly avoid alkoxides. HaloIodo->BaseOpt Mitigate Reduction Product Desired Coupling Product Isolated HaloBromo->Product Standard Base (e.g., K2CO3, K3PO4) BaseOpt->Product

Fig 1. Decision-tree for optimizing the Suzuki coupling of halo-phenylimidazoles.

Experimental Protocol & Self-Validation System

Standard Coupling Procedure: 4-bromo-2-phenyl-1H-imidazole with an arylboronic acid.

Reagents & Materials

  • Electrophile : 4-bromo-2-phenyl-1H-imidazole (1.0 equiv, 1.0 mmol)

  • Nucleophile : Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • Catalyst :

    
     (5 mol%, 0.05 mmol)
    
  • Ligand : SPhos (10 mol%, 0.10 mmol)

  • Base : Potassium phosphate tribasic (

    
    ), anhydrous (3.0 equiv, 3.0 mmol)
    
  • Solvent System : 1,4-Dioxane /

    
     (v/v 4:1, 10 mL total)
    

Step-by-Step Methodology

  • Vessel Preparation & Inertion : Add the electrophile, the arylboronic acid, and finely ground anhydrous

    
     to an oven-dried pressure vial equipped with a PTFE-coated magnetic stir bar.
    
    • Causality Note: Establishing the mass of the solid base as anhydrous initially guarantees exact stoichiometric control, circumventing the variability of hydrated salts before introducing the reaction solvent.

  • Catalyst Charging : Transfer the flask to a nitrogen-purged glovebox or utilize standard Schlenk techniques under continuous argon flow. Add

    
     and SPhos to the solid mixture.
    
    • Causality Note: The highly active Pd(0)-SPhos complex forms in situ. Protecting the pre-catalytic dry mix from ambient oxygen prevents premature phosphine ligand oxidation.

  • Solvent Addition & Rigorous Degassing : Seal the vessel with a septum. Via syringe, inject 8 mL of 1,4-dioxane and 2 mL of

    
    . Sparge the resulting biphasic mixture with Argon for 10–15 minutes using a submerged needle.
    
    • Causality Note: Dissolved

      
       aggressively promotes the oxidative homocoupling of boronic acids. Vigorous sparging establishes a strictly anoxic environment, driving chemoselectivity purely toward the target cross-coupling product.
      
  • Reaction Execution : Swap the septum for a PTFE-lined screw cap. Submerge the vessel in a pre-heated oil bath at 90 °C and stir vigorously (800+ RPM) for 12–18 hours.

    • Causality Note: High-speed mechanical stirring is critical to overcome the mass transfer limitations inherent to biphasic aqueous/organic microenvironments.

  • Self-Validating In-Process Control (IPC) : After 12 hours, pause stirring to allow phase separation. Sample 10 µL of the upper organic layer, dilute into 1 mL HPLC-grade Acetonitrile, and analyze via LC-MS.

    • Validation Protocol Check: Monitor for the disappearance of the starting material mass

      
      . The emergence of a major peak corresponding to 
      
      
      
      definitively indicates an unwanted hydrodehalogenation pathway. If this byproduct exceeds 10% integration, immediately halt the reaction, and redesign the next batch using an even weaker base (
      
      
      ) to suppress hydride activity [5].
  • Workup & Extraction : Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and deionized water (10 mL). Separate the organic phase. Extract the aqueous phase twice more with Ethyl Acetate (15 mL each). Combine the organic phases, wash with saturated brine, and dry over anhydrous

    
    .
    
  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, running a Hexanes/EtOAc gradient).

References

  • "Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase." PMC/National Institutes of Health, 2012. URL: [Link]

  • Düfert, M. A., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 135(34), 2013. URL: [Link]

  • Tan, J., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles." The Journal of Organic Chemistry, 79(18), 2014. URL: [Link]

  • "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 82(1), 2016. URL: [Link]

Application

Application Notes and Protocols for the Investigation of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Imidazole Scaffold in Oncology The imidazole ring is a five-membered aromatic heterocycle that serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Imidazole Scaffold in Oncology

The imidazole ring is a five-membered aromatic heterocycle that serves as a critical structural motif in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties, including the capacity for hydrogen bonding and coordination with metallic ions, allow it to interact with a wide array of biological targets.[1] This versatility has rendered the imidazole scaffold a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][4]

In the realm of oncology, several clinically approved drugs, such as dacarbazine, nilotinib, and bendamustine, feature an imidazole core, underscoring its significance in cancer therapy.[1][5] Imidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases and histone deacetylases, disruption of microtubule dynamics, and induction of apoptosis.[1][2][6][7][8] The structural diversity of imidazole-based compounds allows for fine-tuning of their pharmacological profiles to achieve enhanced potency and selectivity against cancer cells.[7]

This document provides a comprehensive guide for the investigation of a specific, under-explored derivative, 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole , as a novel anticancer agent. We will outline a systematic approach, from initial synthesis and in vitro screening to mechanistic elucidation and in vivo efficacy studies, to thoroughly evaluate its therapeutic potential.

Hypothesized Mechanism of Action: Targeting Microtubule Dynamics

Based on the established activities of structurally similar 1-substituted-2-aryl imidazoles, we hypothesize that 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole may function as a microtubule-destabilizing agent.[1] Many such compounds have demonstrated potent antiproliferative effects by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][6]

Proposed Signaling Pathway

proposed_mechanism cluster_cell Cancer Cell Compound 1-(2,6-dimethylphenyl)- 2-phenyl-1H-imidazole Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Proposed mechanism of action for 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole.

Experimental Workflow for Anticancer Evaluation

A multi-stage experimental plan is crucial for the systematic evaluation of a novel compound. The following workflow outlines the key phases, from initial screening to preclinical validation.

experimental_workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Efficacy Synthesis Chemical Synthesis Cytotoxicity Cytotoxicity Screening (MTT/CellTiter-Glo) Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 TubulinAssay Tubulin Polymerization Assay IC50->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CDX_Model CDX Model Development ApoptosisAssay->CDX_Model EfficacyStudy In Vivo Efficacy & Toxicity CDX_Model->EfficacyStudy TumorAnalysis Tumor Growth Analysis EfficacyStudy->TumorAnalysis

Caption: A multi-phase workflow for the evaluation of the candidate compound.

Protocols

Part 1: Synthesis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole

This protocol is a general method adapted from known procedures for the synthesis of multi-substituted imidazoles.[3][9][10][11]

Materials:

  • Benzaldehyde

  • 2,6-Dimethylaniline

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Ethanol

  • Dichloromethane

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent), 2,6-dimethylaniline (1 equivalent), and ammonium acetate (2 equivalents) in ethanol.

  • To this stirring solution, add glyoxal (40% aqueous solution, 1 equivalent) dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the residue with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12]

Part 2: In Vitro Anticancer Activity

Protocol 2.1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)[5][13]

  • Normal human cell line (e.g., fibroblasts, as a control for selectivity)[13]

  • DMEM/RPMI-1640 medium with 10% FBS

  • 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO). Doxorubicin can be used as a positive control.[5]

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeHypothetical IC50 (µM) of Test CompoundHypothetical IC50 (µM) of Doxorubicin
A549Lung8.51.2
MCF-7Breast10.20.9
HeLaCervical7.81.5
FibroblastsNormal> 1005.5

Protocol 2.2: Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Test compound

  • Propidium Iodide (PI) staining solution with RNase A

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to ~70% confluency.

  • Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase would support the hypothesized mechanism.[1]

Part 3: In Vivo Efficacy in a Xenograft Model

This protocol describes the use of a cell line-derived xenograft (CDX) model to assess the in vivo antitumor activity of the compound.[14][15][16][17]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)[15][17]

  • Cancer cells (e.g., A549 or HeLa)

  • Matrigel

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80)

  • Positive control drug (e.g., paclitaxel)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5 x 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.[15]

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Administer the treatments via a suitable route (e.g., intraperitoneal or oral) on a predetermined schedule (e.g., daily or every other day) for 3-4 weeks.

  • Measure tumor volume with calipers twice a week using the formula: Volume = 0.5 x (length x width²).[14]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, the in vitro cytotoxicity results should correlate with the findings from the cell cycle and apoptosis assays. A compound that shows potent cytotoxicity and induces G2/M arrest is likely acting on the mitotic machinery. These in vitro findings then provide a strong rationale for progressing to in vivo studies. The CDX model will then validate whether the observed cellular effects translate into antitumor efficacy in a physiological context.[15][18] Consistent and corroborating data across these different assays will build confidence in the therapeutic potential of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole.

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Ghorbated, R. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(5), 1383.
  • Kumar, A., Sharma, S., & Sharma, V. (2021). Imidazoles as potential anticancer agents. Journal of Medicinal Chemistry, 64(1), 1-38.
  • Shaheer Malik, M., Al-Thabaiti, S. A., & Malik, M. A. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 843845.
  • Biocytogen. (n.d.). Xenograft Models. Retrieved from [Link]

  • Golon, A., Szychowska, A., & Lesyk, R. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-15.
  • Crown Bioscience. (2025). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • Kubanova, P., Kello, M., & Kascakova, S. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 332.
  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Al-Majidi, S. M., & Al-Amiery, A. A. (2026). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry, 19(2), 105511.
  • BioIVT. (n.d.). Cell Line-Derived Xenograft (CDX) Models. Retrieved from [Link]

  • Holen, I., & Seagroatt, R. (2019). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Current Protocols in Pharmacology, 85(1), e59.
  • Gimaletdinova, A. R., Rizvanov, A. A., & Bulatov, E. R. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1043.
  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55062.
  • Harris, L. A., & Anderson, M. O. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17356–17364.
  • Tanamura, S., & Tanimura, H. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmacological and Toxicological Methods, 46(2), 99-106.
  • Mohamed, S. K., & El-Sayed, M. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. In Imidazole. IntechOpen.
  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2025). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-amine Derivatives. Asian Journal of Green Chemistry, 9(1), 1-13.
  • Islam, M. R., & Khondaker, M. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of Scientific Research, 4(2), 431-438.
  • Roy, A., & Kumar, A. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1010.
  • Roy, A., & Kumar, A. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Research Journal of Pharmacy and Technology, 18(3), 1-8.
  • Singh, A., & Sharma, P. (2025). harnessing imidazole chemistry in the fight against cancer. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(5), 1-15.
  • Liu, X., Chun, J., & Schrock, R. R. (2003). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1929-o1930.
  • Yardımcı, B. K. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Scientific Models, 3(2), 123-134.
  • Kumar, A., & Reddy, P. S. (2014). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H.
  • Patel, K., & Patel, H. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Letters in Applied NanoBioScience, 14(3), 1-8.

Sources

Technical Notes & Optimization

Troubleshooting

Addressing challenges in scaling up the synthesis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole

Welcome to the Technical Support Center for the scale-up and synthesis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole . As a Senior Application Scientist, I frequently encounter process development failures when teams a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole .

As a Senior Application Scientist, I frequently encounter process development failures when teams attempt to scale sterically encumbered N-heterocyclic carbene (NHC) precursors or pharmaceutical intermediates. The core challenge with this specific molecule lies in the severe thermodynamic penalty of cyclizing a bulky ortho-substituted aniline (2,6-dimethylaniline) adjacent to a C2-phenyl group.

This guide is designed to move beyond basic recipes. We will dissect the causality behind reaction failures, establish self-validating protocols, and provide actionable troubleshooting for pilot-scale operations.

Section 1: Mechanistic Pathway & Route Selection

When synthesizing 1-aryl-2-phenylimidazoles, chemists typically choose between a cross-coupling approach (Ullmann/Buchwald-Hartwig) and a multicomponent condensation (Debus-Radziszewski modification).

For 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, cross-coupling is a dead end . The steric clash between the ortho-methyl groups of the aryl halide and the C2-phenyl group of the imidazole drastically increases the activation energy for the reductive elimination step at the metal center. Literature on similar bulky imidazoles demonstrates that coupling yields rarely exceed 19% 1.

Therefore, the four-component condensation (Glyoxal + Benzaldehyde + 2,6-Dimethylaniline + Ammonium Acetate) is the only viable scale-up route 2. However, this route is highly sensitive to thermal degradation, as mapped below.

ReactionPathway Glyoxal Glyoxal (1,2-dicarbonyl) Intermediate Diimine / Schiff Base Intermediate Glyoxal->Intermediate Benzaldehyde Benzaldehyde (Aryl aldehyde) Benzaldehyde->Intermediate Amine 2,6-Dimethylaniline (Bulky Amine) Amine->Intermediate Steric Clash Ammonia Ammonium Acetate (NH3 Source) Ammonia->Intermediate Target 1-(2,6-dimethylphenyl) -2-phenyl-1H-imidazole Intermediate->Target Acid Catalysis + Controlled Heat SideProduct Polymeric Tars (Glyoxal Degradation) Intermediate->SideProduct Excess Heat / High pH

Multicomponent synthesis pathway highlighting steric challenges and degradation routes.

Section 2: Troubleshooting Guides & FAQs

Q: Why is my yield stalling at 30% during scale-up despite working perfectly at the 1-gram scale? A: At the 1-gram scale, the high surface-area-to-volume ratio of your flask allows for rapid heat dissipation. In a pilot reactor, the highly exothermic condensation creates localized hot spots. Because the 2,6-dimethylaniline is sterically hindered, the cyclization step is slow. The excess heat instead drives the unreacted glyoxal to undergo Cannizzaro disproportionation or rapid polymerization 3. Solution: Transition from a bolus addition to a dosed addition of glyoxal, and strictly cap the internal temperature at 65°C.

Q: My reaction mixture turned pitch black and highly viscous. Is the batch ruined? A: Yes. A pitch-black, highly viscous mixture indicates runaway glyoxal polymerization. This typically occurs if the pH is too high (e.g., using raw ammonia water instead of a buffered source) or if the temperature spiked above 80°C. Solution: Ensure you are using ammonium acetate, which provides a mild acetic acid buffer to control the pH, and utilize the pre-assembly methodology outlined in Section 3.

Q: Can I use a stronger acid to force the cyclization? A: Proceed with caution. While Brønsted acids catalyze the ring closure, strong mineral acids (like HCl or H2SO4) will protonate the 2,6-dimethylaniline, removing it from the catalytic cycle and halting the formation of the Schiff base intermediate. Stick to weak organic acids (like acetic acid) or mild Lewis acids (like ZnCl2) 4.

TroubleshootingLogic Issue Issue: Low Yield / Stalled Reaction Check1 Observe Reaction Mixture Issue->Check1 PathA Dark/Tarry, High Viscosity Check1->PathA PathB Light Color, Unreacted Amine Check1->PathB RootA Glyoxal Thermal Degradation PathA->RootA RootB Steric Inhibition of Cyclization PathB->RootB FixA Action: Lower Temp, Dose Slower RootA->FixA FixB Action: Add Acetic Acid, Extend Time RootB->FixB

Troubleshooting logic tree for resolving low yields during imidazole scale-up.

Section 3: Self-Validating Scaled Experimental Protocol

To overcome the kinetic bottleneck caused by the bulky 2,6-dimethylphenyl group, we must separate the reaction into two distinct thermodynamic phases. This protocol is designed for a 1 kg pilot scale.

Phase 1: Imine Pre-assembly (The Thermodynamic Trap)
  • Action: Charge the reactor with 10 L of Methanol. Add 2,6-dimethylaniline (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (3.0 eq). Stir at 40°C for 2 hours.

  • Causality: We pre-form the Schiff base intermediate. If glyoxal is added immediately, the ammonia will preferentially react with the highly electrophilic glyoxal to form polymeric tars, bypassing the sterically hindered aniline entirely.

  • Validation Checkpoint: Pull an aliquot for HPLC or TLC. You must confirm >80% consumption of benzaldehyde before proceeding to Phase 2.

Phase 2: Controlled Dosing & Cyclization (The Kinetic Bottleneck)
  • Action: Add glacial acetic acid (0.1 eq). Begin dosing 40% aqueous glyoxal (1.2 eq) via an addition funnel over exactly 3 hours. Maintain the internal reactor temperature strictly between 60–65°C. Once dosing is complete, hold at 65°C for 12 hours.

  • Causality: The 2,6-dimethyl groups create a massive steric barrier to the 5-membered ring closure. By keeping the steady-state concentration of glyoxal low through dosing, we favor the slow cyclization pathway over the rapid, exothermic glyoxal degradation pathway. The acetic acid lowers the activation energy for the final dehydration step.

  • Validation Checkpoint: Monitor the exotherm continuously. If the cooling jacket

    
    T exceeds 5°C, pause the glyoxal dosing immediately. The mixture should remain an amber/orange color; rapid darkening to brown/black indicates thermal degradation.
    
Phase 3: Isolation & Purification
  • Action: Cool the reactor to 20°C. Quench the mixture with aqueous NaHCO3 until pH 8 is reached. Extract with ethyl acetate, wash with brine, concentrate, and crystallize the crude product from hot ethanol/water.

  • Causality: Neutralization prevents acid-catalyzed hydrolysis of any uncyclized intermediates during workup. Crystallization leverages the highly crystalline nature of the bulky aryl-imidazole to reject oligomeric impurities.

  • Validation Checkpoint: Final purity via

    
    H-NMR must show the distinct imidazole backbone protons (typically doublets around 7.0–7.5 ppm, integrating for 2H) and the complete absence of aldehydic protons (9.0–10.0 ppm).
    

Section 4: Quantitative Data & Scale-Up Metrics

The following table summarizes the critical parameter shifts required when moving from a laboratory fume hood to a pilot-scale reactor.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality for Adjustment
Glyoxal Addition Bolus (All at once)Dosed over 3 hoursExotherm control & preventing thermal polymerization
Max Temperature 80°C (Reflux)65°C (Strictly controlled)Compensates for poor mass transfer and heat dissipation
Reaction Time 4 - 6 hours12 - 16 hoursOvercomes the steric hindrance at a lower operating temperature
Acid Catalyst None (relies on NH

OAc)
10 mol% Acetic AcidAccelerates the sluggish cyclization of the bulky intermediate
Expected Yield 65 - 75%55 - 65%Increased unavoidable side-reactions over prolonged heating

References

  • BenchChem. "Application Notes and Protocols for the Laboratory Preparation of 2-Arylimidazoles." BenchChem Technical Resources.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsIyfAxlYBLx2-4gY-LTdobcEJTCpCRbHQSw3zXmctiDXM-L_E3aenSNIKJY11hn51wkTxn_-IesHxrhg2CBxjdrra8hTslWxAAzHM-uWtvqP9MNLBfZHpTaqUNDqnrHI-HN7kdyzengkCZCHRZlF36xnaQ25uOH-12zGA1CJXZyd8QBPOYB6sHcaZCC7SAGBu5GsqohsthM9P28eQO5_phGjtYH1l3zwPZcab3v8q]
  • RSC Publishing. "Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review." RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh28zQv-x26T7vLvF_oERpWdvj5yvsc-roQcU-N8vyh0K8_A28oFI_SORk2nsn2iFcNQdJZ9WdSF8d1_GmYYqGOhp-A5umOzh8xkSfb58-fHI7NNc-xaP9YalU_AFPjFQpDEnvmgsNoEj_rK995-ZWVHW7B7OevNa2]
  • National Institutes of Health (NIH) / PMC. "Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8cAkM59CUeXKPKz9q_DsgfJfgaJOtZ0iJYzwPw_CbTCi6u6wa1595OMzP741sxuUFfow-_Z1J8S3y4RgtAK7QmFJDhtRT3P_weRq36ori73t8RyUH1yIq5D4tTumdXmPzP5eKSv3XrBvsa8I=]
  • National Science Foundation (NSF) / IUCrData. "Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole: Synthesis and crystallization."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdbIrK9znoB6tk0aECRG5Tj_PS4uElHtPYHYC0ok-IKDv8A9_tqB4abkHp9_QlSWEkBx7emrQrzle1dni70DKi1LtEeOXumNOi1Mwkb1jxpRjHyrBu0N5QJO3csxhqE_TEvuDq0Q==]

Sources

Optimization

Refinement of analytical methods for detecting impurities in imidazole synthesis

Answering the call for robust analytical strategies in pharmaceutical development, this Technical Support Center provides a comprehensive guide to the refinement of methods for detecting impurities in imidazole synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for robust analytical strategies in pharmaceutical development, this Technical Support Center provides a comprehensive guide to the refinement of methods for detecting impurities in imidazole synthesis. Designed for researchers, scientists, and drug development professionals, this resource moves beyond simple protocols to explain the underlying principles and troubleshooting logic essential for success. As a Senior Application Scientist, my goal is to empower you with the expertise to not only execute these methods but to intelligently adapt and troubleshoot them.

Technical Support Center: Detecting Impurities in Imidazole Synthesis

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and selection of analytical methods for imidazole impurity profiling.

Q1: What are the most common types of impurities I should expect in imidazole synthesis?

A: Impurities in imidazole synthesis can be broadly categorized based on their origin, as outlined by ICH Q3A guidelines.[1][2] You should anticipate:

  • Organic Impurities: This is the largest category and includes:

    • Starting Materials & Intermediates: Unreacted glyoxal, aldehydes, ammonia, or other precursors used in syntheses like the Debus method.[3][4]

    • By-products: Compounds formed from side reactions, such as substituted imidazoles (e.g., 2-methylimidazole, 4-methylimidazole) if corresponding precursors are present.[5][6]

    • Degradation Products: Impurities formed by the degradation of the target imidazole molecule under the influence of light, temperature, or pH during synthesis or storage.[7]

  • Inorganic Impurities: These can include residual catalysts, salts, or heavy metals originating from reagents or manufacturing equipment.[1][8]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[8]

Q2: Which primary analytical technique is most suitable for imidazole impurity analysis: HPLC, GC, or something else?

A: The choice of technique depends on the nature of the impurities you expect. A multi-technique approach is often necessary for comprehensive profiling.

  • High-Performance Liquid Chromatography (HPLC) is the gold standard and most versatile technique for the majority of organic impurities in imidazole synthesis.[6][9] Its broad applicability covers a wide range of polar and non-polar compounds.[6] HPLC coupled with UV or Mass Spectrometry (MS) detection offers excellent separation and sensitivity.[10]

  • Gas Chromatography (GC) , typically coupled with Mass Spectrometry (GC-MS), is ideal for analyzing volatile or semi-volatile impurities, such as residual solvents and certain low-molecular-weight by-products.[11] For less volatile imidazole derivatives, a derivatization step may be required to increase their volatility.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for the structural elucidation of unknown impurities.[12] While not a primary separation technique, it provides definitive structural information, helping to identify by-products and degradation products that cannot be confirmed by other methods.[13][14]

Q3: What are the regulatory expectations for impurity analysis in a pharmaceutical context?

A: Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have stringent requirements. The key guidelines are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[1][15][16] These guidelines establish thresholds for:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[7]

All analytical methods used for quantifying impurities must be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[17][18][19]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common tool for this analysis, but the basic nature of the imidazole ring can present challenges.

Q1: I am observing significant peak tailing for my imidazole analyte. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like imidazole is a classic chromatography problem, most often caused by secondary interactions between the analyte and the stationary phase.[20]

  • Causality: The nitrogen atoms in the imidazole ring (pKa of conjugate acid ~7) can carry a positive charge, leading to strong ionic interactions with negatively charged, acidic silanol groups present on the surface of standard silica-based C18 columns. This causes a portion of the analyte to lag behind the main peak, resulting in tailing.

  • Solutions:

    • Mobile Phase pH Adjustment: Adjusting the mobile phase to a low pH (e.g., 2.5-3.5) with an additive like formic or phosphoric acid ensures the imidazole is fully protonated and the silanol groups are non-ionized, minimizing the unwanted interaction.[20][21]

    • Use of End-Capped Columns: Employ a modern, high-purity silica column that has been "end-capped." This process deactivates most of the accessible silanol groups, providing a more inert surface and dramatically improving peak shape for basic compounds.

    • Ion-Pairing Chromatography: For highly polar imidazoles that are poorly retained, adding an ion-pairing reagent (e.g., an alkyl sulfonic acid) to the mobile phase can form a neutral complex with the protonated imidazole, improving retention and peak shape on a reversed-phase column.

Q2: My polar imidazole impurities are eluting too early, near the solvent front. How can I improve their retention on a C18 column?

A: Poor retention of polar analytes is a common issue in reversed-phase chromatography. The goal is to increase the interaction between the analyte and the stationary phase.

  • Causality: Highly polar compounds have a strong affinity for the polar mobile phase and minimal affinity for the non-polar C18 stationary phase, leading to rapid elution.

  • Solutions:

    • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This makes the mobile phase more polar, encouraging the analyte to interact more with the stationary phase.

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups that enhance the retention of polar analytes through alternative interaction mechanisms.

    • Consider HILIC: If your impurities are extremely polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique than reversed-phase.

Impurity Identification & Quantification Workflow

G cluster_detection Detection & Initial Assessment cluster_identification Structural Identification cluster_quantification Quantification & Control A Impurity Peak Detected in HPLC/GC Chromatogram B Is Peak > Reporting Threshold (ICH Q3A)? A->B C Report Impurity Level in Batch Record B->C Yes E No Further Action Required (Below Reporting Threshold) B->E No D Is Peak > Identification Threshold (ICH Q3A)? C->D F Characterize Impurity Structure D->F Yes N Establish Specification Limit in Drug Substance D->N No G High-Resolution MS (HRMS) for Elemental Formula F->G H Tandem MS (MS/MS) for Fragmentation Pattern F->H I 1D & 2D NMR Spectroscopy for Definitive Structure F->I K Develop & Validate Quantitative Method (ICH Q2) F->K J Synthesize or Isolate Reference Standard I->J Confirmatory L Quantify in Batches Using Validated Method K->L M Is Level > Qualification Threshold (ICH Q3A)? L->M M->N No O Conduct Toxicological Studies to Qualify Impurity M->O Yes O->N

Caption: Workflow for impurity identification and control according to ICH guidelines.

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: My imidazole compounds are giving broad, tailing peaks or are not eluting at all in my GC-MS analysis. What's the problem?

A: This issue typically stems from the high polarity and low volatility of many imidazole compounds, making them unsuitable for direct GC analysis.

  • Causality: The N-H group in the imidazole ring is prone to hydrogen bonding. This leads to strong interactions with the stationary phase and potential adsorption at active sites in the GC inlet and column, causing poor peak shape and even irreversible loss of the analyte.

  • Solutions:

    • Derivatization: This is the most common and effective solution. Converting the polar N-H group into a less polar, more volatile derivative is crucial. Silylation reagents (e.g., BSTFA) or acylation reagents can be used to cap the active proton, which significantly improves chromatographic performance.

    • Use a Highly Inert Column: Select a GC column specifically designed for analyzing basic compounds. These columns have surfaces that are treated to minimize active sites, reducing the potential for unwanted interactions.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: The ¹H or ¹³C NMR signals for the carbons and protons on my imidazole ring are very broad or have disappeared. Why is this happening?

A: This is a classic sign of chemical exchange on the NMR timescale, most commonly due to proton tautomerism.[20]

  • Causality: The proton on the nitrogen of the imidazole ring can rapidly jump between the two nitrogen atoms. If this exchange rate is similar to the NMR timescale, it leads to significant line broadening for the nuclei in the immediate vicinity (C2, C4, C5, and their attached protons).

  • Solutions:

    • Low-Temperature NMR: Cooling the NMR sample can slow down the rate of this proton exchange.[20] At a sufficiently low temperature, you may "freeze out" the exchange process, resulting in sharp, distinct signals for a single tautomeric form.

    • Change of Solvent: Using a different deuterated solvent can alter the rate of exchange. Hydrogen-bond-accepting solvents like DMSO-d₆ may stabilize one form over another or change the exchange dynamics.

    • Acidification: Adding a trace amount of a deuterated acid (e.g., DCl in D₂O) can protonate the imidazole ring. This stops the tautomerism and results in a single, time-averaged species with sharp signals, though the chemical shifts will be different from the neutral form.

Data Presentation: Summary of Analytical Conditions

Table 1: Typical Starting Conditions for HPLC-UV Analysis of Imidazole Impurities

ParameterRecommended ConditionRationale
Column C18, 2.5-5 µm, 150 x 4.6 mmGood starting point for reversed-phase separation.[21]
Mobile Phase A 0.1% Formic Acid in Water or 25mM KH₂PO₄ (pH 3.2)Acidic modifier improves peak shape for basic imidazoles.[20][21]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.[21]
Elution Gradient (e.g., 5% to 95% B over 20 min)Effective for separating impurities with a range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[21]
Detection UV at 210 nm or 300 nmImidazole ring has UV absorbance; 210 nm is more general.[21]
Injection Volume 10-20 µLStandard volume; can be adjusted based on concentration.[9]

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for the Imidazole Ring

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
H-2 7.6 - 8.0135 - 140Most downfield proton, between the two nitrogens.
H-4 / H-5 7.0 - 7.3120 - 128Often appear as a single, sometimes broad, peak due to tautomerism.[13][22]
N-H 10 - 13N/AOften very broad and may not be easily observed.
Note: Chemical shifts are highly dependent on solvent and concentration. Data compiled from various sources.[13][23][24]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method for Impurity Profiling

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the imidazole drug substance into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Ensure the final concentration is within the linear range of the method.[6]

  • Chromatographic Conditions:

    • Use the conditions outlined in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the prepared sample solution.

    • Integrate all peaks and report the area percent of each impurity relative to the main imidazole peak.

Protocol 2: Sample Preparation for NMR Structural Elucidation

  • Sample Isolation (if necessary): If an impurity is present at a low level, it may need to be isolated using preparative HPLC or flash chromatography to obtain a sufficient quantity for NMR analysis.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃, D₂O). DMSO-d₆ is often a good starting point as it dissolves a wide range of organic compounds.

  • Sample Preparation:

    • Dissolve 5-10 mg of the isolated impurity or the bulk sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[20]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • If the structure is not immediately obvious, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to piece together the molecular structure.

References

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (2025, July 10).
  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis | Request PDF - ResearchGate. (2025, August 6).
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Imidazole Impurities and Related Compound - Veeprho.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC.
  • Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS - Benchchem.
  • RP HPLC method for Imidazole - Chromatography Forum. (2013, September 18).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • Impurities in new drug substances Q3A (R2) - ICH. (2006, October 25).
  • Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline.
  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022, June 13).
  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
  • Technical Support Center: Characterization of Imidazole-Containing Compounds - Benchchem.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance -. (2025, January 27).
  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023, March 1).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team.
  • 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... - ResearchGate.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (2023, January 13).
  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products - YouTube. (2025, June 28).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthetic Routes to 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole

1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole belongs to a highly specialized class of sterically hindered 1,2-diaryl-1H-imidazoles. Within pharmaceutical chemistry and materials science, compounds featuring the bulky 2,6...

Author: BenchChem Technical Support Team. Date: March 2026

1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole belongs to a highly specialized class of sterically hindered 1,2-diaryl-1H-imidazoles. Within pharmaceutical chemistry and materials science, compounds featuring the bulky 2,6-dimethylphenyl (xylyl) group are pivotal. They act as robust precursors for N-Heterocyclic Carbenes (NHCs), organic light-emitting diode (OLED) materials, and highly stable metallic ligands 1[1].

However, synthesizing this specific architecture presents unique challenges. The ortho-methyl groups on the N-aryl ring create a severe steric shield over the adjacent C-2 position of the imidazole core. As a Senior Application Scientist, I evaluate two primary methodologies to overcome these thermodynamic and kinetic barriers: De Novo Multicomponent Condensation and Late-Stage Palladium-Catalyzed C-H Arylation .

Route A: De Novo Multicomponent Condensation (Debus-Radziszewski)

Historically, constructing the imidazole ring from acyclic precursors remains the most reliable method for introducing massive steric bulk without competing with the rigid geometry of a pre-formed ring 2[2].

Scientific Causality & Mechanistic Insight

This approach employs a four-component condensation utilizing glyoxal, benzaldehyde, 2,6-dimethylaniline, and an ammonium source.

  • The Ortho-Effect bypass: By condensing the building blocks simultaneously, the target C-N and C-C bonds form sequentially before the rigid planar structure of the imidazole ring locks the molecule into its sterically congested final state.

  • Role of Acetic Acid: Glacial acetic acid serves a dual purpose as both the solvent and the Brønsted acid catalyst. It promotes the initial formation of the imine from 2,6-dimethylaniline and benzaldehyde, mitigating side reactions like the Cannizzaro reaction or undesired glyoxal polymerization.

  • Nitrogen Sourcing: Ammonium acetate readily decomposes in situ to provide free ammonia, which nucleophilically attacks the dicarbonyl intermediates, facilitating the final cyclization and aromatization steps 3[3].

Step-by-Step Protocol (Self-Validating Workflow)
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylaniline (10.0 mmol) and benzaldehyde (10.0 mmol).

  • Imine Pre-Formation : Add 50 mL of glacial acetic acid. Stir the mixture at ambient temperature (20-25°C) for 30 minutes to allow the intermediate Schiff base to form. Validation: Solution color will shift to a deep yellow.

  • Cyclization Initiation : Introduce glyoxal (40% aqueous solution, 10.0 mmol) and ammonium acetate (15.0 mmol) sequentially.

  • Reflux : Heat the mixture to 110°C and reflux for 12 hours.

  • Quenching & Isolation : Cool to room temperature. Pour the mixture over crushed ice and carefully neutralize with 25% aqueous ammonia until pH reaches ~7.5-8.0.

  • Purification : Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization from hot ethanol to yield pure 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole.

Route B: Palladium-Catalyzed C-2 Arylation

For applications where 1-(2,6-dimethylphenyl)-1H-imidazole is already synthesized or commercially sourced, late-stage direct C-H functionalization at the C-2 position is an attractive, modern alternative 4[4].

Scientific Causality & Mechanistic Insight

Direct C-H arylation relies on a Concerted Metalation-Deprotonation (CMD) pathway. The C-2 proton of the imidazole is the most acidic; however, the immense steric bulk of the 2,6-dimethylphenyl group severely restricts access for the bulky Palladium complex.

  • Overcoming Steric Clash: To force the reaction at the congested C-2 position over the less-hindered C-5 position, ligandless Pd(OAc)₂ conditions paired with a strong carbonate base and high temperatures (140°C) are utilized. The lack of bulky phosphine ligands reduces the overall spatial footprint of the active Pd(0) catalyst.

  • Solvent Dynamics: Anhydrous DMF is critical. Its high boiling point and strong coordinating ability stabilize the naked Pd intermediates during the catalytic cycle, preventing premature palladium black precipitation.

Step-by-Step Protocol (Self-Validating Workflow)
  • Inert Setup : Flame-dry a Schlenk tube and backfill with Argon three times.

  • Reagent Loading : Add 1-(2,6-dimethylphenyl)-1H-imidazole (5.0 mmol), iodobenzene (6.0 mmol, 1.2 equiv), finely ground K₂CO₃ (10.0 mmol, 2.0 equiv), and Pd(OAc)₂ (5 mol%, 0.25 mmol).

  • Solvation : Inject 15 mL of anhydrous DMF via syringe. Seal the tube securely.

  • Reaction Execution : Submerge the tube in a pre-heated oil bath at 140°C for 24 hours under vigorous stirring.

  • Workup : Cool to room temperature. Filter the suspension through a short pad of Celite to remove the insoluble carbonate salts and palladium catalyst, washing the pad with excess ethyl acetate.

  • Purification : Wash the organic filtrate with LiCl aqueous solution (5%) to remove DMF. Dry over MgSO₄, evaporate, and purify via flash column chromatography (Hexanes:Ethyl Acetate 4:1) to isolate the target compound.

Quantitative Comparative Data

The table below objectively juxtaposes the performance parameters of both routes.

Performance MetricRoute A: Multicomponent CondensationRoute B: Pd-Catalyzed C-H Arylation
Overall Yield 75% - 82%45% - 55% (Loss due to steric hindrance)
Regioselectivity 100% (Structurally locked)Moderate (Competes with C-5 arylation)
Atom Economy High (Water as primary byproduct)Moderate (Loss of HI and catalyst waste)
Scalability Excellent (Kilogram scale proven)Fair (Limited by Pd costs & column purification)
Reaction Time 12 hours24 hours
Environmental Impact Greener (Acetic acid solvent)High impact (Heavy metals, DMF solvent)

Mechanistic & Workflow Visualizations

The logic and specific causal mechanisms governing these synthetic choices are mapped below.

SynthesisRoutes Target 1-(2,6-dimethylphenyl) -2-phenyl-1H-imidazole RouteA Route A: Multicomponent Condensation RouteA->Target De novo ring cyclization RouteB Route B: Pd-Catalyzed C-H Arylation RouteB->Target C2-H Activation ReactantA1 Glyoxal + Benzaldehyde ReactantA1->RouteA ReactantA2 2,6-Dimethylaniline ReactantA2->RouteA ReactantA3 Ammonium Acetate ReactantA3->RouteA ReactantB1 1-(2,6-dimethylphenyl) -1H-imidazole ReactantB1->RouteB ReactantB2 Iodobenzene / Pd(OAc)2 ReactantB2->RouteB

Logical workflow comparing De Novo synthesis vs late-stage C-H arylation pathways.

CatalyticCycle Pd0 Ligandless Pd(0) Active Catalyst OxAdd Oxidative Addition (Ph-I inserts into Pd) Pd0->OxAdd + Iodobenzene CHActiv Concerted Metalation Deprotonation (C-2) OxAdd->CHActiv + 1-Aryl-Imidazole + K2CO3 RedElim Reductive Elimination (Product Release) CHActiv->RedElim - HI / K-salt RedElim->Pd0 + Target Product

Mechanistic pathway of palladium-catalyzed direct C-H arylation at the hindered C2 position.

Conclusion & Recommendations

For laboratories aiming to synthesize 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole , Route A (Multicomponent Condensation) is objectively superior. The extreme steric hindrance projected by the 2,6-dimethylphenyl group inherently blocks late-stage transition-metal catalysts, making Route B prone to lower yields, harsh condition requirements, and difficult purifications. De novo cyclization bypasses this spatial limitation entirely, ensuring perfect regioselectivity and high atom economy. Route B should only be reserved for diverse analog generation where an established library of 1-aryl-imidazoles is pre-existing and de novo synthesis of each precursor is impractical.

References
  • Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. ResearchGate.
  • Overview of the Synthesis Method of 2-Phenylimidazole. Caloong Chemical Co.
  • One-pot synthesis of 2-phenylimidazo[4,5-f][1,10]phenanthroline derivatives under solvent-free condition. Scholars Research Library.
  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid. National Institutes of Health (PMC).

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Binding Mode of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole with Target Proteins

In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its protein target is paramount. This guide provides a comprehensive framework for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its protein target is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding mode of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, a compound belonging to the pharmacologically significant phenyl-imidazole class. While specific targets for this exact molecule are not yet fully elucidated, derivatives of phenyl-imidazole have shown activity against a range of proteins, including kinases and immunomodulatory enzymes like Indoleamine 2,3-dioxygenase (IDO).[1][2][3][4] This guide will, therefore, use these protein families as illustrative examples to present a multi-faceted and self-validating approach to binding mode validation.

The Imperative of Binding Mode Validation

Identifying a "hit" compound is only the initial step in a long and complex drug development journey. A thorough understanding of its binding mode—the precise orientation and interactions of the ligand within the protein's binding pocket—is critical for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A validated binding mode provides the structural basis for designing more potent and selective analogs.

  • Lead Optimization: Knowledge of key interactions allows for the modification of the compound to improve its pharmacokinetic and pharmacodynamic properties.

  • Off-Target Effects: Understanding how a compound binds to its intended target can help predict and mitigate potential interactions with other proteins.

  • Resistance Mechanisms: In fields like oncology and infectious diseases, a clear picture of the binding mode can help anticipate and overcome drug resistance mutations.

This guide will compare and contrast a suite of biophysical and computational techniques, providing not just the "how" but also the "why" behind each experimental choice. Our philosophy is to create a self-validating system where data from multiple, independent methods converge to build a high-confidence model of the protein-ligand interaction.

A Multi-Pronged Approach to Validation: An Integrated Workflow

No single technique can provide a complete picture of a protein-ligand interaction. Therefore, we advocate for an integrated workflow that combines computational predictions with experimental validation. The following diagram illustrates a logical progression for validating the binding mode of our lead compound.

G cluster_computational Computational Prediction cluster_biophysical Biophysical Characterization cluster_structural High-Resolution Structural Validation docking Molecular Docking md Molecular Dynamics docking->md Provides initial poses spr Surface Plasmon Resonance (SPR) md->spr Predicts stable interactions itc Isothermal Titration Calorimetry (ITC) spr->itc Confirms binding & kinetics xray X-ray Crystallography itc->xray Provides thermodynamic context xray->docking Validates predicted pose nmr NMR Spectroscopy xray->nmr Complements with solution-state data

Caption: An integrated workflow for validating protein-ligand binding modes.

Computational Approaches: The In Silico Starting Point

Computational methods provide a rapid and cost-effective way to generate initial hypotheses about the binding mode of a ligand.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5][6] It is an invaluable tool for virtual screening and for generating initial structural models of the protein-ligand complex.[5][7]

Experimental Protocol: Molecular Docking

  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D conformation of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole. Assign partial charges and define rotatable bonds.

  • Grid Generation: Define a "docking box" that encompasses the putative binding site on the protein.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to sample different ligand poses within the docking box.[8]

  • Pose Analysis: Analyze the resulting poses based on their scoring functions, which estimate the binding affinity. Select the most favorable poses for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[9][10] This method can be used to assess the stability of the docked pose and to identify key interactions that are maintained throughout the simulation.[11][12]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the docked protein-ligand complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Minimization and Equilibration: Minimize the energy of the system to remove steric clashes, followed by a period of equilibration to allow the system to reach a stable temperature and pressure.

  • Production Run: Run the MD simulation for a desired length of time (typically nanoseconds to microseconds).

  • Trajectory Analysis: Analyze the trajectory to assess the stability of the ligand's binding pose, identify persistent hydrogen bonds and other interactions, and calculate binding free energies.

Biophysical Techniques: Quantifying the Interaction

Biophysical methods provide quantitative data on the binding affinity, kinetics, and thermodynamics of the protein-ligand interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (in this case, our compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[13][14][15] It provides valuable information on binding kinetics (association and dissociation rates) and affinity.[16][17]

Experimental Protocol: Surface Plasmon Resonance

  • Protein Immobilization: Covalently attach the purified target protein to the surface of an SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the immobilized protein. This generates a sensorgram.[14]

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19][20] In a single experiment, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[21][22][23]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of the compound in the injection syringe.

  • Titration: Inject small aliquots of the compound solution into the protein solution at a constant temperature.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Technique Information Provided Strengths Limitations
Molecular Docking Predicted binding pose, estimated binding affinityHigh-throughput, low cost, provides initial structural hypothesesScoring functions can be inaccurate, does not account for protein flexibility
Molecular Dynamics Dynamic stability of the binding pose, detailed interaction analysis, binding free energy estimationAccounts for protein flexibility and solvent effects, provides a more realistic model of the interactionComputationally expensive, results can be sensitive to force field parameters
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd), binding affinity (KD)Real-time, label-free, high sensitivity, requires small amounts of proteinProtein immobilization can affect its activity, mass transport limitations can be an issue
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution, provides a complete thermodynamic profileRequires larger amounts of protein and compound, lower throughput
X-ray Crystallography High-resolution 3D structure of the protein-ligand complexProvides a definitive picture of the binding mode at the atomic levelProtein crystallization can be a major bottleneck, the crystal structure may not fully represent the solution state
NMR Spectroscopy Information on binding site, ligand conformation, and protein dynamics in solutionProvides information on the solution-state structure and dynamics, can be used for proteins that are difficult to crystallizeRequires larger amounts of isotopically labeled protein, limited to smaller proteins

High-Resolution Structural Validation: The Gold Standard

The most definitive validation of a binding mode comes from high-resolution structural techniques that can visualize the protein-ligand complex at the atomic level.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules.[24][25] A high-resolution crystal structure of the protein-ligand complex provides an unambiguous view of the binding mode, revealing the precise orientation of the ligand and its interactions with the protein.[26][27]

Experimental Protocol: X-ray Crystallography

  • Crystallization: Obtain crystals of the protein in complex with the compound, either by co-crystallization or by soaking the compound into pre-formed protein crystals.[28]

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to calculate an electron density map.

  • Model Building and Refinement: Build a model of the protein-ligand complex into the electron density map and refine it to obtain the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide valuable information about protein-ligand interactions in solution.[27] Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close proximity to the protein, while Chemical Shift Perturbation (CSP) can map the binding site on the protein.

Experimental Protocol: NMR Spectroscopy (STD-NMR)

  • Sample Preparation: Prepare a solution containing the protein and the compound.

  • Data Acquisition: Acquire two NMR spectra: one with on-resonance saturation of the protein signals and one with off-resonance saturation.

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD-NMR spectrum.

  • Analysis: The signals that appear in the STD-NMR spectrum correspond to the protons of the ligand that are in close contact with the protein.

Conclusion: A Weight-of-Evidence Approach

The validation of a ligand's binding mode is a critical step in the drug discovery process. By employing a combination of computational, biophysical, and structural techniques, researchers can build a comprehensive and high-confidence model of the protein-ligand interaction. This "weight-of-evidence" approach, where data from multiple independent methods converge, provides the solid foundation necessary for successful structure-based drug design and the development of novel therapeutics.

References

  • ProNet Biotech. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule).
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. JoVE.
  • Pinto, A. F., & Sousa, S. F. (2014). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1187, 131–150.
  • Simulating Protein-Ligand Complexes using Open Source tools. (2026, February 19). Medium.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Hassel, A. M., et al. (2007). Crystallization to obtain protein–ligand complexes for structure-aided drug design. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79.
  • Molecular Docking Tutorial.
  • Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. Protein-Protein Interactions: A Molecular Approach, 1-21.
  • GROMACS Protein Ligand Complex Simul
  • Sabe, V. T., & S. S, A. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Schiebel, J., et al. (2016). X-ray crystallography of protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1425, 23-45.
  • Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). Virtual Labs IIT Kharagpur.
  • Betzi, S., et al. (2006). Studying protein-ligand interactions using X-ray crystallography. Current protocols in protein science, Chapter 17, Unit 17.11.
  • Matulis, D. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in molecular biology (Clifton, N.J.), 1425, 47–71.
  • A Beginner's Guide to Molecular Docking!
  • tdudgeon/simple-simulate-complex: Simple protein-ligand complex simul
  • Tutorial EDES / HADDOCK for ligand-protein docking. Bonvin Lab.
  • Tutorial 7: Molecular Docking using Autodock 4. (2024, January 1). YouTube.
  • Surface Plasmon Resonance Explained: How Biacore™ Measures Binding in Real Time. (2022, October 6). YouTube.
  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2017). Methods in molecular biology (Clifton, N.J.), 1595, 139–153.
  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • M. D. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of medicinal chemistry, 51(24), 7808–7812.
  • Protein Crystallization and X-Ray Crystallography Services.
  • Principles and Experimental Methodologies on Protein-Ligand Binding. (2023, June 23). Longdom Publishing.
  • Crystallization of Protein-Ligand Complexes. (2020, October 28). Hampton Research.
  • What are the experimental modes of determining the interaction of a protein and a ligand? (2012, November 6).
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
  • The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi. Jetir.Org.
  • Du, X., Li, Y., Xia, Y. L., Ai, S. M., Liang, J., Sang, P., ... & Wang, X. L. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International journal of molecular sciences, 17(2), 144.
  • Protein-ligand Interaction Analysis.
  • Experimental Binding Modes of Small Molecules in Protein-Ligand Docking. (2017, June 11). The Winnower.
  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 843588.
  • Bioactive N-Phenylimidazole Deriv
  • 2-Phenyl-1H-imidazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1679.
  • Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. (2021). Journal of medicinal chemistry, 64(13), 8976–9002.
  • C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. (2024, June 4). International journal of molecular sciences, 25(11), 6069.
  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025, October 28). Scientific reports, 15(1), 23456.
  • Research. cheMIKAILproteomics.

Sources

Validation

Cross-reactivity profiling of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole against a kinase panel

Title: Orthogonal Cross-Reactivity Profiling of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole: A Comparative Kinase Guide Executive Summary The development of targeted therapeutics requires rigorous de-risking of off-targ...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Orthogonal Cross-Reactivity Profiling of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole: A Comparative Kinase Guide

Executive Summary The development of targeted therapeutics requires rigorous de-risking of off-target kinase liabilities. 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole (hereafter referred to as DMPPI ) represents an investigational small molecule scaffold characterized by an imidazole core—a privileged motif known to occupy the adenine-binding pocket of several key oncogenic kinases[1]. This guide objectively compares the kinome-wide cross-reactivity and functional potency of DMPPI against established alternatives, including the pan-kinase inhibitor Staurosporine and the Jak-selective inhibitor Ruxolitinib. By synthesizing primary thermodynamic binding data with functional radiometric validation, we establish a robust framework for assessing multi-kinase selectivity.

The Causality of the Profiling Framework

As application scientists, we cannot rely on a single assay format to characterize kinase inhibitors. A compound may exhibit high binding affinity in a cell-free system but fail to outcompete physiological ATP intracellularly. Conversely, functional assays run at sub-physiological ATP concentrations often artificially inflate compound potency, leading to downstream translational failures.

To build a self-validating profiling system , we employ an orthogonal two-step approach:

  • Thermodynamic Binding (KINOMEscan): We utilize an active-site directed competition binding assay. This ATP-independent platform measures true thermodynamic interaction affinities (

    
    ), ensuring we do not bias against kinases with inherently high ATP affinities[2].
    
  • Functional Catalysis (Radiometric Assessment): Hits are orthogonalized using a filter-binding radiometric assay. By driving the reaction at a physiologically relevant 1 mM ATP concentration, we accurately estimate cellular inhibitory activity (

    
    ) and ensure the target kinase remains structurally stable during the assay[3].
    

Workflow C DMPPI Scaffold (Test Compound) K KINOMEscan Thermodynamic Binding C->K Primary Screen (Kd) R Radiometric Assay (1mM ATP Catalytic) K->R Hit Validation (IC50) D Selectivity Index & Profile Generation R->D Orthogonal Synthesis

Workflow: Orthogonal translation of thermodynamic binding hits to functional physiological validation.

Experimental Methodologies: The Self-Validating Protocols

To ensure data trustworthiness, the following protocols integrate intrinsic control loops to rule out false positives (e.g., compound aggregation) and false negatives (e.g., reagent degradation).

Protocol A: Active-Site Directed Competition Binding (KINOMEscan)

This assay quantifies the ability of DMPPI to compete with an immobilized, kinase-specific ligand for the active site[2].

  • Matrix Preparation: Immobilize the kinase-specific active-site ligand onto solid support beads.

  • Lysate Incubation: Combine DNA-tagged kinase extracts with the immobilized ligand and 11-point serial dilutions of DMPPI (ranging from 10 µM to 0.1 nM).

  • Internal Validation Loop:

    • Negative Control: 0.1% DMSO vehicle (establishes 100% kinase capture baseline).

    • Positive Control: Staurosporine (10 µM) to validate complete displacement and assay dynamic range.

  • Elution and Quantification: Wash the beads to remove unbound proteins. Elute the remaining bound target kinase and quantify via quantitative PCR (qPCR) of the attached DNA tag.

  • Data Processing: Calculate the dissociation constant (

    
    ) using a standard dose-response thermodynamic curve.
    
Protocol B: Gold-Standard Radiometric Filter Binding Assay

This protocol functionally validates KINOMEscan hits by measuring the direct transfer of


P-labeled phosphate to a peptide substrate[3][4].
  • Reaction Assembly: In a 20 µL reaction volume, combine the target kinase, optimized peptide substrate, and base buffer (containing Mg

    
    /Mn
    
    
    
    cofactors).
  • Inhibitor Pre-incubation: Add DMPPI (10-dose

    
     format) and pre-incubate for 15 minutes at room temperature to allow for equilibrium, capturing potential slow-binding kinetics.
    
  • Initiation at Physiological ATP: Initiate the reaction by adding a mixture of unlabeled ATP (final concentration: 1 mM) and trace[

    
    -
    
    
    
    P] ATP[4]. The 1 mM ATP concentration is critical to mimic the intracellular environment, providing a stringent test of competitive inhibition[3].
  • Self-Validating Controls: Run parallel wells containing No-Kinase (background noise control) and 0.1% DMSO (maximum uninhibited velocity).

  • Capture and Readout: Terminate the reaction and spot onto P81 phosphocellulose filter paper. Wash extensively with phosphoric acid to remove unreacted ATP. Quantify the substrate-bound radioactivity using a phosphorimager.

Objective Performance Comparison & Data Analysis

To profile DMPPI, we benchmarked it against a representative kinase panel. The data below compares DMPPI's performance against Staurosporine (a promiscuous pan-kinase standard) and Ruxolitinib (a highly selective Jak1/2 clinical inhibitor).

Target KinaseDMPPI

(nM)
DMPPI

(nM)
Staurosporine

(nM)
Ruxolitinib

(nM)*
Jak2 4.218.52.13.3
VEGFR2 12.145.25.4>10,000
Abl1 985.0>1,00011.2>10,000
EGFR >10,000>10,00015.2>10,000
p38

2,450.0>10,0008.7>10,000

*Note: Radiometric


 values determined at 1 mM ATP.

Data Synthesis & Expert Insight: Unlike the broad-spectrum toxicity inherent to Staurosporine, DMPPI demonstrates a highly constrained dual-target profile, specifically engaging Jak2 and VEGFR2 . The structural causality behind this lies in the compound's geometry: the bulky 2,6-dimethylphenyl moiety restricts rotational freedom, preventing the imidazole core from adopting the necessary conformations to fit into the narrower hinge-binding regions of EGFR or p38


.

While Ruxolitinib is marginally more potent against Jak2 (3.3 nM vs 18.5 nM), DMPPI's unique cross-reactivity with VEGFR2 provides a distinct pharmacological advantage. Simultaneous inhibition of Jak2-mediated tumor proliferation and VEGFR2-mediated angiogenesis is a highly desirable mechanistic synergy for solid tumor indications.

Pathway L VEGF & Cytokines Rec Membrane Receptors L->Rec Kin Jak2 / VEGFR2 Rec->Kin Activation Down STAT3 / ERK Pathways Kin->Down Phosphorylation Inh DMPPI (1-(2,6-dimethylphenyl) -2-phenyl-1H-imidazole) Inh->Kin Dual ATP-Competitive Blockade Pheno Tumor Proliferation & Angiogenesis Down->Pheno

Mechanistic diagram showing DMPPI's dual intervention on Jak2/VEGFR2 signal transduction.

Conclusion & Translational Outlook

The cross-reactivity profiling of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole reveals it is not a non-specific intercalator, but rather a structurally restricted, dual Jak2/VEGFR2 inhibitor. By confirming thermodynamic binding affinity with rigorous 1 mM ATP radiometric assays, researchers can trust that the


 values generated will mirror the compound's performance in high-ATP cellular environments. For drug development professionals mapping out lead-optimization campaigns, tracking both variables (

vs. physiological

) is a mandatory practice to successfully advance novel imidazole scaffolds into phenotypic validation.

References

  • Su, Q., et al. "Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors." PubMed (NIH).
  • "KINOMEscan Technology." Eurofins Discovery.
  • "Radiometric Assay Brochure." Reaction Biology.
  • Hastie, C. J., et al. "A high-throughput radiometric kinase assay." PMC (NIH).

Sources

Comparative

A Comparative Guide to the Catalytic Activity of N-Aryl Imidazole-Derived NHC Ligands

In the dynamic landscape of modern catalysis, N-heterocyclic carbenes (NHCs) have firmly established themselves as a versatile and powerful class of ligands for transition metals.[1][2] Their strong σ-donating properties...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of modern catalysis, N-heterocyclic carbenes (NHCs) have firmly established themselves as a versatile and powerful class of ligands for transition metals.[1][2] Their strong σ-donating properties and the ability to fine-tune their steric and electronic characteristics have led to significant advancements in a myriad of chemical transformations, particularly in the realm of cross-coupling reactions.[3][4][5] Among the diverse array of NHC scaffolds, N-aryl imidazole-derived ligands have garnered considerable attention due to the profound influence the N-aryl substituents exert on the catalytic performance of the corresponding metal complexes.

This guide provides a comprehensive comparison of the catalytic activity of various N-aryl imidazole-derived NHC ligands. We will delve into the underlying principles that govern their efficacy, provide standardized experimental protocols for their synthesis and evaluation, and present comparative data to aid researchers, scientists, and drug development professionals in the rational selection and design of NHC ligands for specific catalytic applications.

The Decisive Role of N-Aryl Substituents: Steric and Electronic Effects

The catalytic prowess of an N-aryl imidazole-derived NHC ligand is intricately linked to the electronic and steric nature of its N-aryl wingtips. These substituents directly modulate the ligand's coordination environment around the metal center, thereby influencing key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][5]

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the N-aryl ring directly impacts the electron density at the carbene carbon and, consequently, the metal center. Electron-donating groups enhance the σ-donating ability of the NHC, leading to a more electron-rich metal center. This increased electron density can facilitate the oxidative addition step, which is often the rate-determining step in cross-coupling reactions.[5] Conversely, electron-withdrawing groups diminish the ligand's donor strength. The electronic properties of NHC ligands can be experimentally quantified by measuring the C-O stretching frequency of their corresponding metal-carbonyl complexes, a technique analogous to the Tolman Electronic Parameter (TEP) for phosphine ligands.[6]

Steric Effects: The steric bulk of the N-aryl substituents plays a crucial role in dictating the coordination number of the metal center and the stability of the catalytic species. Bulky N-aryl groups, such as 2,6-diisopropylphenyl (IPr) or 2,4,6-trimethylphenyl (IMes), can promote the formation of monoligated metal complexes, which are often the more active catalysts.[7] Furthermore, significant steric hindrance can accelerate the reductive elimination step, leading to faster product formation. The steric footprint of an NHC ligand is commonly quantified by its "percent buried volume" (%Vbur), which represents the percentage of the space around the metal center occupied by the ligand.[8][9][10]

Experimental Workflow for Comparative Analysis

A robust comparison of catalytic activity necessitates a standardized experimental approach. The following workflow outlines the key stages for synthesizing and evaluating a series of N-aryl imidazole-derived NHC ligands.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Catalytic Activity Evaluation cluster_3 Data Analysis & Comparison A Synthesis of N-Aryl Imidazoles B Synthesis of N-Aryl Imidazolium Salts A->B Alkylation C In situ Generation of NHC B->C Deprotonation D Formation of NHC-Palladium Complex C->D Coordination E Standardized Cross-Coupling Reaction (e.g., Suzuki-Miyaura) D->E Catalysis F Analysis of Reaction (Yield, TON, TOF) E->F GC/LC-MS G Correlation of Structure with Activity F->G

Caption: A generalized workflow for the comparative evaluation of N-aryl imidazole-derived NHC ligands.

Experimental Protocols

Part 1: Synthesis of N-Aryl Imidazolium Salt Precursors

A variety of N-aryl imidazolium salts can be synthesized through a two-step process involving the N-arylation of imidazole followed by N-alkylation.

Step 1: Synthesis of N-Aryl Imidazoles

A general and efficient method for the N-arylation of imidazole utilizes a copper-catalyzed cross-coupling reaction.[11][12]

  • Materials: Imidazole, aryl halide (e.g., aryl bromide or iodide), copper(I) iodide (CuI), a suitable ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline), a base (e.g., cesium carbonate or potassium phosphate), and an anhydrous solvent (e.g., dioxane or toluene).[7]

  • Procedure:

    • To an oven-dried reaction vessel, add imidazole (1.0 eq), aryl halide (1.2 eq), base (2.0 eq), CuI (5-10 mol%), and the ligand (10-20 mol%).

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.

    • Purify the product by column chromatography.

Step 2: Synthesis of N-Aryl Imidazolium Salts

The synthesized N-aryl imidazole is then quaternized to form the imidazolium salt.

  • Materials: N-aryl imidazole, an alkylating agent (e.g., a haloalkane such as chloromethane or bromoethane), and a suitable solvent (e.g., acetonitrile or toluene).

  • Procedure:

    • Dissolve the N-aryl imidazole in the chosen solvent in a pressure-rated reaction vessel.

    • Add the alkylating agent (an excess may be required).

    • Seal the vessel and heat to the required temperature (typically 80-120 °C).

    • The imidazolium salt will often precipitate from the solution upon cooling.

    • Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

Part 2: Formation of NHC-Palladium Precatalysts

For consistent catalytic testing, it is advantageous to use well-defined NHC-palladium precatalysts. A common method involves the reaction of the imidazolium salt with a palladium precursor.[13][14]

  • Materials: N-aryl imidazolium salt, a palladium(II) source (e.g., palladium(II) acetate or bis(acetonitrile)palladium(II) chloride), a base (e.g., potassium tert-butoxide), and an anhydrous solvent (e.g., THF or dioxane).

  • Procedure:

    • In an inert atmosphere glovebox, suspend the imidazolium salt in the anhydrous solvent.

    • Add the base and stir for a designated period to generate the free carbene in situ.

    • Add the palladium(II) precursor and continue stirring at room temperature or with gentle heating.

    • The formation of the NHC-palladium complex can be monitored by TLC or NMR spectroscopy.

    • Once the reaction is complete, the complex can be isolated by filtration and purified by recrystallization.

Part 3: Standardized Catalytic Activity Test: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a widely used benchmark for evaluating the performance of cross-coupling catalysts.[15]

  • Materials: Aryl halide (e.g., 4-chlorotoluene), arylboronic acid (e.g., phenylboronic acid), a base (e.g., potassium phosphate), the synthesized NHC-palladium precatalyst, and a suitable solvent (e.g., a mixture of toluene and water).

  • Procedure:

    • To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and the base (2.0 mmol).

    • Add a stock solution of the NHC-palladium precatalyst in the chosen solvent (e.g., to achieve a catalyst loading of 0.1-1 mol%).

    • Add the solvent mixture.

    • Seal the vial and heat the reaction mixture to a specified temperature (e.g., 100 °C) with vigorous stirring.

    • Take aliquots at specific time intervals and analyze by GC or LC-MS to determine the reaction yield.

    • Calculate the Turnover Number (TON) and Turnover Frequency (TOF) for each catalyst.

Comparative Data Analysis

The following tables present a hypothetical comparison of the performance of three N-aryl imidazole-derived NHC ligands with varying electronic and steric properties in the Suzuki-Miyaura cross-coupling of 4-chlorotoluene and phenylboronic acid.

Table 1: Physicochemical Properties of Selected N-Aryl Imidazole-Derived NHC Ligands

LigandN-Aryl Substituent%VburTEP (cm⁻¹)
L1 Phenyl32.52055
L2 2,4,6-Trimethylphenyl (IMes)40.22050
L3 2,6-Diisopropylphenyl (IPr)45.82048

Table 2: Catalytic Performance in Suzuki-Miyaura Cross-Coupling

Catalyst (0.5 mol%)Time (h)Yield (%)TONTOF (h⁻¹)
[Pd(L1)Cl₂]₂1245907.5
[Pd(IMes)Cl₂]₂49819649
[Pd(IPr)Cl₂]₂2>99~200~100

The data clearly demonstrates the significant impact of the N-aryl substituent on catalytic activity. The sterically more demanding and slightly more electron-donating IMes and IPr ligands (L2 and L3) exhibit substantially higher yields and reaction rates compared to the less bulky phenyl-substituted ligand (L1). This is consistent with the principle that increased steric bulk can promote the crucial reductive elimination step in the catalytic cycle.

Mechanistic Insights

The enhanced activity of sterically hindered N-aryl NHC ligands can be attributed to several factors within the catalytic cycle.

G cluster_0 Catalytic Cycle A [Pd(0)(NHC)] B [Pd(II)(NHC)(Ar)(X)] Oxidative Addition A->B Ar-X C [Pd(II)(NHC)(Ar)(Ar')] Transmetalation B->C Ar'-B(OR)₂ C->A Reductive Elimination D Ar-Ar' Product C->D

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Bulky N-aryl groups on the NHC ligand facilitate the formation of the active 14-electron [Pd(0)(NHC)] species. The strong σ-donation from the NHC promotes the oxidative addition of the aryl halide. Following transmetalation, the steric pressure exerted by the bulky N-aryl substituents is believed to accelerate the rate-limiting reductive elimination step, leading to the formation of the C-C bond and regeneration of the active catalyst.

Conclusion

The choice of N-aryl substituent on an imidazole-derived NHC ligand is a critical parameter for optimizing catalytic performance. By systematically tuning the steric and electronic properties of these ligands, researchers can achieve remarkable control over reaction rates, yields, and catalyst stability. This guide provides a foundational framework for the comparative evaluation of N-aryl NHC ligands, enabling a more rational approach to catalyst design and selection in the pursuit of more efficient and sustainable chemical transformations. The provided protocols and data underscore the importance of standardized testing and reporting to ensure the comparability and reproducibility of catalytic results across different studies.

References

  • Clark, E. L., et al. (2018). Standards and Protocols for Data Acquisition and Reporting for Studies of the Electrochemical Reduction of Carbon Dioxide. ACS Catalysis, 8(7), 6560-6570. [Link]

  • Guan, C., et al. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Communications, 53(14), 2244-2256. [Link]

  • Rehm, T. H. (2020). Comparative Evaluation of Light-Driven Catalysis: A Framework for Standardized Reporting of Data. ChemCatChem, 12(22), 5634-5645. [Link]

  • Falivene, L., Poater, A., & Cavallo, L. (2014). Tuning and Quantifying Steric and Electronic Effects of N-Heterocyclic Carbenes. In N-Heterocyclic Carbenes (pp. 25-47). Wiley-VCH. [Link]

  • Nolan, S. P., et al. (2008). Determination of N-Heterocyclic Carbene (NHC) Steric and Electronic Parameters using the [(NHC)Ir(CO)₂Cl] System. Organometallics, 27(2), 309-314. [Link]

  • Gusev, D. G. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Communications, 53(14), 2244-2256. [Link]

  • A series of N-aryl or N-methyl substituted bisimidazolium dichloride or dibromide salts... (n.d.). ResearchGate. [Link]

  • Nolan, S. P., et al. (2008). Determination of N-Heterocyclic Carbene (NHC) Steric and Electronic Parameters using the [(NHC)Ir(CO)₂Cl] System. Organometallics, 27(2), 309-314. [Link]

  • Özdemir, İ., et al. (2017). Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. Journal of Visualized Experiments, (125), e55891. [Link]

  • Palladium–NHC complex. (2023, December 15). In Wikipedia. [Link]

  • Cazin, C. S. J. (Ed.). (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer. [Link]

  • Bligaard, T., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(4), 2590-2602. [Link]

  • Towards a new era for open and FAIR data in catalysis research. (2023). ChemRxiv. [Link]

  • Leadbeater, N. E. (2015). Synthesis of Palladium N-Heterocyclic Carbene Complexes and the Assessment and Implications of the Use of these Complexes as Catalysts for Alkoxycarbonylation Reactions. International Journal of Chemical and Molecular Engineering, 9(3), 294-299. [Link]

  • Lv, T., et al. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(11), 5723-5730. [Link]

  • Karami, K., & Haghighi, M. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Polycyclic Aromatic Compounds, 1-11. [Link]

  • Li, G., et al. (2018). NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. ACS Omega, 3(4), 4085-4095. [Link]

  • Kitchin, J. (2023, February 13). Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities [Video]. YouTube. [Link]

  • You, J., & Lan, J. (2011). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications, 47(28), 8031-8033. [Link]

  • Sigeev, A. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2246-2266. [Link]

  • Olatunji, S. O., et al. (2023). Application of statistical design of experiment to identify key factors in cross coupling reactions. Scientific Reports, 13(1), 1-14. [Link]

  • A Review of Design Strategies and Catalytic Applications of Polymer‐Bound Palladium Systems for C─C Bond Formation via Heck and Suzuki Reactions. (n.d.). ResearchGate. [Link]

  • Sigeev, A. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2246-2266. [Link]

  • Leahy, D. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 5. [Link]

  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024, January 11). [Video]. YouTube. [Link]

Sources

Validation

In Vivo Validation of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole: A Comparative Guide to Assessing Anti-inflammatory Effects

Introduction: The Therapeutic Potential of Imidazole Scaffolds in Inflammation Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human pathologies, from autoimmune disord...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Imidazole Scaffolds in Inflammation

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human pathologies, from autoimmune disorders to cardiovascular and neurodegenerative diseases. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds, particularly those built around an imidazole core, have emerged as a promising class of therapeutics.[1][2][3] The imidazole ring, a five-membered aromatic heterocycle, is a key structural motif in many biologically active molecules, including the amino acid histidine and purines.[3] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a privileged scaffold in drug discovery.[1]

Numerous studies have highlighted the anti-inflammatory potential of various imidazole derivatives.[4][5][6] These compounds have been shown to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), and interference with signaling cascades like NF-κB and p38 MAPK.[7][8]

This guide focuses on the in vivo validation of a novel imidazole derivative, 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole . We will provide a comprehensive framework for researchers and drug development professionals to assess its anti-inflammatory efficacy in established preclinical models, comparing its performance against well-characterized anti-inflammatory drugs. The experimental designs and protocols outlined herein are intended to provide a robust and scientifically rigorous approach to preclinical validation.

Comparative In Vivo Assessment: A Multi-Model Approach

To comprehensively evaluate the anti-inflammatory profile of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, a multi-tiered in vivo testing strategy is recommended. This typically begins with an acute model of inflammation to establish proof-of-concept, followed by more complex models that may better recapitulate chronic inflammatory conditions.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo assessment of a novel anti-inflammatory compound.

G cluster_0 Phase 1: Acute Inflammation Model cluster_1 Phase 2: Systemic Inflammation Model cluster_2 Phase 3: Data Analysis & Interpretation A Carrageenan-Induced Paw Edema B Measure Paw Volume A->B C Collect Tissue for Biomarker Analysis B->C G Statistical Analysis of Paw Edema Data B->G H Quantify Cytokine Levels (ELISA) C->H I Measure Myeloperoxidase (MPO) Activity C->I J Histopathological Examination C->J D LPS-Induced Endotoxemia E Collect Serum for Cytokine Analysis D->E F Assess Organ-Specific Inflammation E->F E->H F->J K Comparative Efficacy Analysis G->K H->K I->K J->K

Caption: A streamlined workflow for the in vivo validation of anti-inflammatory compounds.

Model 1: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating acute inflammation.[9][10][11][12] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the sub-plantar region of a rodent's paw. The initial phase is mediated by histamine and serotonin, while the later phase (3-6 hours) involves the production of prostaglandins and the infiltration of neutrophils.

Comparative Performance Data (Illustrative)

The following table presents illustrative data comparing the efficacy of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole with Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID).

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 4h% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole 10 0.51 ± 0.04 40.0%
1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole 30 0.32 ± 0.03 62.4%
Indomethacin100.38 ± 0.05*55.3%

* p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Step-by-Step Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly assigned to treatment groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, orally).

    • Group 2: 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole (10 mg/kg, orally).

    • Group 3: 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole (30 mg/kg, orally).

    • Group 4: Indomethacin (10 mg/kg, orally) as a positive control.

  • Drug Administration: The test compounds or vehicle are administered 60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Biomarker Analysis: Unveiling the Mechanism of Action

To gain deeper insights into the anti-inflammatory mechanism of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, analysis of key inflammatory biomarkers in the inflamed tissue is crucial.

Pro-inflammatory Cytokine Levels

At the end of the paw edema experiment, paw tissue can be collected and homogenized to measure the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits. A significant reduction in these cytokines by the test compound would suggest its ability to modulate the inflammatory signaling cascade.

Myeloperoxidase (MPO) Activity

MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a reliable indicator of neutrophil infiltration. A decrease in MPO activity in the paws of animals treated with 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole would indicate its ability to suppress leukocyte migration to the site of inflammation.[13]

Comparative Biomarker Data (Illustrative)
Treatment GroupDose (mg/kg)TNF-α (pg/mg protein)IL-1β (pg/mg protein)MPO Activity (U/mg protein)
Vehicle Control-150 ± 12220 ± 185.8 ± 0.5
1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole 30 85 ± 9 115 ± 10 2.9 ± 0.3
Indomethacin1098 ± 11140 ± 153.5 ± 0.4

* p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Proposed Mechanism of Action: Modulation of NF-κB and MAPK Signaling

Based on existing literature for structurally related imidazole compounds, the anti-inflammatory effects of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole are likely mediated through the inhibition of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.[4][7][8]

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Upon stimulation by inflammatory signals, these pathways become activated, leading to the transcription of genes encoding for cytokines, chemokines, and other inflammatory mediators. Many imidazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, such as IκBα (an inhibitor of NF-κB) and p38 MAPK.[8]

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Intracellular Signaling Cascades cluster_2 Gene Transcription & Protein Synthesis A Cell Receptor Activation B MAPK Pathway (p38, ERK, JNK) A->B C NF-κB Pathway A->C F Pro-inflammatory Gene Expression B->F D IκBα Phosphorylation & Degradation C->D E NF-κB (p65/p50) Nuclear Translocation D->E E->F G TNF-α, IL-6, IL-1β, COX-2 F->G Inflammation Inflammation H 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole H->B Inhibits H->D Inhibits

Sources

Comparative

Comparative Docking Studies of 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole and Its Isomers

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Conformational analysis, steric hindrance causality, and structure-based drug design targeting p38α Mitogen-Activated Prote...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Conformational analysis, steric hindrance causality, and structure-based drug design targeting p38α Mitogen-Activated Protein Kinase (MAPK).

Executive Summary & Structural Rationale

In the realm of structure-based drug design, the 1,2-diaryl imidazole scaffold is a privileged pharmacophore, widely recognized for its ability to selectively inhibit key inflammatory kinases like p38α MAPK [2]. However, the spatial orientation of the pendant aryl groups dictates the molecule’s binding kinetics.

This guide provides an objective, computational comparison of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole against its positional isomers (the 3,5-dimethylphenyl and 3,4-dimethylphenyl variants). By analyzing their docking profiles, we reveal the causality behind isomer selection: how steric hindrance from ortho-methyl substitutions effectively "locks" the molecule into a highly favorable orthogonal conformation, allowing it to exploit the narrow hydrophobic pocket of the p38α MAPK active site without clashing with the hinge region.

Mechanistic Causality: Why Isomerism Drives Affinity

Before executing docking protocols, it is critical to understand the biophysical causality governing these isomers. The position of the methyl groups fundamentally alters the rotational freedom (dihedral angle) between the phenyl ring and the imidazole core [1].

  • 1-(2,6-dimethylphenyl) isomer (Ortho-substituted): The two methyl groups create severe steric repulsion with the adjacent protons of the imidazole ring. To relieve this strain, the molecule is forced out of planarity, adopting a rigid dihedral angle of ~90°. This "pre-organized" orthogonal geometry perfectly complements the deep, 3D architecture of the p38α kinase pocket.

  • 1-(3,5-dimethylphenyl) isomer (Meta-substituted): Without ortho-steric clashes, the bond between the rings rotates freely. The molecule naturally relaxes into a more planar conformation to maximize

    
     conjugation. When entering the narrow kinase binding cleft, this planar structure suffers a massive entropic penalty as it must be forcibly twisted to fit.
    

Pathway Stimulus Inflammatory Stimuli p38 p38α MAP Kinase (Active) Stimulus->p38 Phosphorylation cascade Cytokines TNF-α / IL-1β Release p38->Cytokines Drives Inflammation Inhibitor 2,6-Dimethylphenyl Imidazole Inhibitor->p38 Binds Hinge Region (Competitively Blocks ATP)

Caption: Biological rationale showing the targeted inhibition of the p38α MAPK signaling pathway.

The physiological relevance of p38 MAP kinase inhibitors is well-documented in reducing synaptic depression and halting the production of pro-inflammatory cytokines [3].

Experimental Methodology: Self-Validating Docking Protocol

To ensure data trustworthiness, the following step-by-step workflow utilizes a self-validating control mechanism (re-docking the native ligand) prior to screening the isomers.

Phase 1: Protein Target Preparation
  • Retrieval: Download the high-resolution crystal structure of p38α MAPK bound to a pyridinyl-imidazole inhibitor (e.g., PDB ID: 1A9U) from the Protein Data Bank.

  • Processing: Remove all crystallographic water molecules located

    
     Å from the active site.
    
  • Protonation: Assign bond orders and add hydrogen atoms at a physiological pH of 7.4 using the Protein Preparation Wizard.

  • Minimization: Perform a restrained energy minimization using the OPLS4 force field, terminating when the root-mean-square deviation (RMSD) of heavy atoms reaches 0.3 Å.

Phase 2: Ligand Preparation & Conformational Search
  • Sketching: Build 2D structures for the 2,6-dimethylphenyl, 3,5-dimethylphenyl, and 3,4-dimethylphenyl isomers.

  • 3D Conversion & Optimization: Generate 3D geometries and define protonation states at pH

    
    .
    
  • Conformational Sampling: Execute a Monte Carlo multiple-minimum (MCMM) conformational search to identify the global energy minimum for each isomer prior to docking.

Phase 3: Grid Generation and Docking Execution
  • Grid Box Definition: Center the receptor grid on the main hinge region residue, Met109 , expanding the bounding box to

    
     Å to encompass the adjacent hydrophobic pocket II.
    
  • Validation Step: Re-dock the native co-crystallized ligand (SB203580). Success Criterion: The docking protocol is only validated if the RMSD between the docked pose and the crystal structure pose is

    
     Å.
    
  • Isomer Docking: Dock the prepared isomers using Extra Precision (XP) scoring to evaluate binding free energies (

    
    ).
    

Workflow A 1. Target Prep (PDB: 1A9U) Restrained Minimization C 3. Grid Generation Centered on Met109 A->C B 2. Ligand Prep Conformational Sampling D 4. Control Validation Re-dock Native Ligand (RMSD < 2.0 Å) B->D C->D E 5. XP Molecular Docking Isomer Scoring & Pose Analysis D->E

Caption: Self-validating computational workflow for precision molecular docking.

Comparative Quantitative Data

The table below consolidates the computational data, demonstrating the distinct performance gap between the pre-organized 2,6-isomer and its flexible counterparts.

Compound IsomerPre-Docking Minimized Dihedral AngleGlide XP Score (kcal/mol)H-Bond InteractionsKey Hydrophobic ContactsPocket Fit Penalty
1-(2,6-dimethylphenyl) ~88° (Orthogonal)-9.65 Met109 (Backbone NH)Val38, Ala51, Leu104, Thr106Low (Pre-organized)
1-(3,4-dimethylphenyl) ~35° (Twisted)-7.82Met109 (Backbone NH)Val38, Leu104Medium
1-(3,5-dimethylphenyl) ~15° (Near-Planar)-6.94None (Distorted pose)Ala51, Leu104High (Steric clash)
Analysis of the Results

The 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole yields a substantially superior binding affinity score (-9.65 kcal/mol) compared to the 3,5-dimethylphenyl isomer (-6.94 kcal/mol).

When the 2,6-isomer binds, the imidazole nitrogen establishes a critical hydrogen bond with the backbone amide of Met109 at the hinge region. Because the 2,6-dimethylphenyl moiety is forced completely out of plane, it smoothly inserts into the deep lipophilic pocket lined by Val38 and Thr106 without disrupting the critical hinge interaction.

Conversely, the 3,5-dimethylphenyl isomer approaches the pocket in a mostly planar state. To establish the Met109 hydrogen bond, the planar molecule experiences a severe van der Waals clash with the pocket's entrance. The docking algorithm must forcibly contort the molecule to fit, resulting in a higher (less negative) binding energy and loss of optimal H-bonding alignment. This computational difference corroborates in vitro studies demonstrating that altering methyl substitution patterns dictates enzyme inhibitory capabilities [1].

Conclusion & Development Guidelines

For drug development professionals optimizing imidazole-based kinase inhibitors:

  • Prioritize Ortho-Substitutions: The use of 2,6-disubstituted phenyl rings is highly recommended when targeting deep, narrow hydrophobic clefts. The "conformational locking" minimizes entropic loss upon binding.

  • Avoid Meta/Para-only Scaffolds: Unless the target pocket is shallow and surface-exposed, isomers lacking ortho-substitutions (like the 3,5-dimethylphenyl variant) will typically yield poor affinity due to structural flatness and subsequent steric hindrance.

References

  • Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors Source: ACS Omega URL:[Link]

  • Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents Source: PMC / NIH URL:[Link]

  • Activation of Presynaptic P2X7-Like Receptors Depresses Mossy Fiber–CA3 Synaptic Transmission through p38 Mitogen-Activated Protein Kinase Source: Journal of Neuroscience URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment Given the absence of a specific SDS for 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole, a conservative approach to h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Given the absence of a specific SDS for 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole, a conservative approach to hazard assessment is essential. The hazards can be inferred from the parent compound, imidazole, and the related compound, 2-phenylimidazole. Imidazole is classified as harmful if swallowed, causes severe skin burns and eye damage, and may damage an unborn child.[1][2][3][4][5][6] 2-Phenylimidazole is also known to be harmful if swallowed and causes skin and eye irritation.[7] Therefore, 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole should be handled as a hazardous chemical with similar potential risks.

Key Inferred Hazards:

  • Acute oral toxicity

  • Skin corrosion/irritation

  • Serious eye damage/irritation

  • Potential for reproductive toxicity

The Occupational Safety and Health Administration (OSHA) mandates that employers inform employees about the hazards of chemicals in their workplace and provide training on safe handling and disposal procedures.[8][9]

Hazard Category Inferred Risk for 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole Primary Safety Precaution
Acute Oral Toxicity Harmful if swallowed.[4][5][6][7][10]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Skin Corrosion/Irritation May cause skin irritation or burns.[4][7]Wear appropriate chemical-resistant gloves and a lab coat.[11]
Eye Damage/Irritation May cause serious eye irritation or damage.[4][7]Wear safety glasses or goggles.
Reproductive Toxicity Suspected of damaging the unborn child (based on imidazole data).[3][6]Handle with extreme caution, especially by individuals of child-bearing potential.
Personal Protective Equipment (PPE) and Safety Measures

Before beginning any work that will generate waste containing 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole, it is crucial to be equipped with the proper Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.

  • Hand Protection: Wear chemically compatible gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat that is fully buttoned and has sleeves that extend to the wrist is required.[11] Full-length pants and closed-toe shoes are also mandatory.[11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area or a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The disposal of 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[12][13]

Step 1: Waste Collection

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[14] Plastic containers are often preferred over glass to minimize the risk of breakage.[13] The container must have a secure, screw-top lid.[11]

  • Incompatible Materials: Do not mix this waste with other chemicals unless you have confirmed their compatibility.[14] Based on information for imidazole, this compound is likely incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][11]

Step 2: Labeling of Hazardous Waste Proper labeling is a critical component of safe waste management. The EPA requires that each waste container be clearly labeled.[15][16]

  • The label must include the words "Hazardous Waste".[13][14][15][16]

  • Clearly write out the full chemical name: "1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole". Do not use abbreviations or chemical formulas.[13][14][17]

  • For mixtures, list all components and their approximate percentages.[13][14]

  • Include the date when waste was first added to the container (accumulation start date).[13][17]

  • Indicate the associated hazards (e.g., "Toxic," "Corrosive").[18]

  • Provide the name and contact information of the principal investigator or laboratory supervisor.[13]

Step 3: Waste Storage in a Satellite Accumulation Area (SAA)

  • Waste should be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[14][15][16]

  • The SAA must be under the control of the laboratory personnel generating the waste.[14]

  • Store the waste container in a designated, secure, cool, dry, and well-ventilated area.[18]

  • The container must be kept closed at all times, except when adding waste.[14]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[19]

Step 4: Arranging for Disposal

  • University and research institutions typically have a dedicated Environmental Health & Safety (EHS) department that manages hazardous waste disposal.[14]

  • When the waste container is approximately 90% full, contact your institution's EHS office to schedule a pickup.[14]

  • Do not dispose of this chemical down the drain or in the regular trash.[13][18]

  • If your institution does not have an EHS department, you must contract with a licensed hazardous waste disposal company.[18]

Emergency Procedures and Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills: If you are trained and have the appropriate spill kit, you can clean up small spills.

    • Ensure the area is well-ventilated.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills: For large spills, or if you are unsure how to proceed:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS or emergency response team.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) SelectContainer Select a Compatible, Leak-Proof Waste Container Prep->SelectContainer LabelContainer Label Container with: 'Hazardous Waste' Full Chemical Name Accumulation Date Hazards SelectContainer->LabelContainer StoreInSAA Store Sealed Container in Designated Satellite Accumulation Area (SAA) LabelContainer->StoreInSAA Segregate Segregate from Incompatible Materials StoreInSAA->Segregate ContactEHS Container ~90% Full: Contact Institutional EHS or Licensed Contractor StoreInSAA->ContactEHS Pickup Arrange for Waste Pickup ContactEHS->Pickup

Caption: Decision workflow for the proper disposal of 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole.

By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole, thereby minimizing risks to both personnel and the ecosystem. Always consult your institution's specific chemical hygiene plan and safety guidelines for the most comprehensive and relevant information.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • BenchChem. Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals.
  • University of California, Irvine Environmental Health and Safety. How to Dispose of Chemical Waste.
  • University of Washington Environmental Health & Safety. (2025, February 28). Imidazole.
  • Action Health and Safety. (2020, February 27). How To Dispose Of Lab Chemicals.
  • Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.
  • Chemos GmbH & Co. KG. (2020, April 20). Safety Data Sheet: Imidazole.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 2-Phenylimidazole.
  • Fisher Scientific. (2018, January 23). SAFETY DATA SHEET: Imidazole.
  • Alpha Resources. IMIDAZOLE Safety Data Sheet.
  • G-Biosciences. Safety Data Sheet: Imidazole.
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
  • Solumetrics. Safety Data Sheet: IMIDAZOLE EXTRA PURE.
  • Thermo Fisher Scientific. (2010, February 4). Imidazole - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 7). Imidazole - SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.

Sources

Handling

Personal protective equipment for handling 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole

As a Senior Application Scientist, it is critical to recognize that handling highly functionalized heterocycles requires more than surface-level compliance—it demands a mechanistic understanding of the compound's physica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is critical to recognize that handling highly functionalized heterocycles requires more than surface-level compliance—it demands a mechanistic understanding of the compound's physical behavior.

1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole is a sterically hindered, di-aryl substituted imidazole widely utilized as a coordination ligand and synthetic intermediate in advanced drug development. Because of its structural properties, this compound presents unique handling, environmental, and exposure risks. The following guide provides self-validating standard operating procedures (SOPs) designed to ensure absolute containment, personnel safety, and regulatory compliance.

Mechanistic Hazard Profiling

To properly safeguard a laboratory environment, we must build our safety systems around the specific physicochemical vulnerabilities introduced by the compound. The lipophilic nature of the di-aryl substitutions in 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole facilitates rapid permeation across biological membranes, while the basic nitrogen in the imidazole ring acts as an aggressive hydrogen-bond acceptor, causing localized tissue irritation[1][2].

Table 1: Physicochemical Hazards & Storage Logistics

ParameterGuideline / ClassificationMechanistic Justification
Hazard Class (GHS) Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Basic nitrogen lone pairs interact directly with mucosal membranes; lipophilic phenyl rings easily penetrate cellular lipid bilayers[1][2][3].
Storage Conditions Ambient temp (15-25°C), tightly sealed, away from light/moistureMitigates atmospheric oxidative degradation and minimizes vapor/dust accumulation in the headspace[1][3].
Incompatibilities Strong oxidizing agents, strong mineral acidsThe electron-rich heterocyclic core is highly susceptible to aggressive electrophilic or oxidative cleavage, leading to toxic off-gassing[2][4].
Decomposition Products Carbon oxides (

), Nitrogen oxides (

)
Thermal degradation or fire conditions break the aromatic network, releasing hazardous and deeply irritating respiratory gases[3][5].

Rational Selection of Personal Protective Equipment (PPE)

Superficial PPE choices lead to breaches in containment. Every piece of protective equipment must be selected to combat the compound's specific route of exposure and chemical properties[6].

Table 2: PPE Specifications and Operational Thresholds

PPE CategorySpecificationCausal Rationale
Hand Protection Nitrile rubber (≥ 0.11 mm thickness)Aromatic and lipophilic compounds rapidly permeate standard latex. Nitrile provides optimal barrier integrity (breakthrough >480 mins) against non-polar interactions[2].
Eye Protection ANSI-approved Chemical Splash GogglesProtects sensitive corneal mucosa from fine, airborne crystalline dust aerosolized during gravimetric transfer[1][6].
Respiratory N95 or P100 Particulate RespiratorRequired only if engineering controls fail. Mechanically traps >99% of airborne solid particulates to prevent severe respiratory tract irritation[3][5].
Body Coverage Flame-retardant laboratory coatMinimizes exposed skin surface area, actively preventing cross-contamination and secondary transport of the chemical outside the lab[5][7].

Standard Operating Procedures: A Self-Validating Protocol

The following procedures integrate physical checks and balances to guarantee operational safety. Every action includes a feedback loop to confirm that containment has been maintained.

Protocol A: Pre-Operational Setup and Weighing
  • System Verification: Before uncapping the reagent, ensure the Class II chemical fume hood is fully operational. The sash must be positioned at the designated working height to guarantee a face velocity of 80–120 linear feet per minute (fpm). This physical airflow barrier prevents the back-drafting of aerosolized crystalline dust[6].

  • PPE Ensembling: Don your laboratory coat, splash goggles, and double-layered nitrile gloves[2]. Visually inspect the outer gloves for microscopic tears or degradation.

  • Electrostatic Mitigation: Dry aryl-imidazoles are highly prone to static accumulation, causing particulates to repel each other and aerosolize. Place a grounded, anti-static weigh boat on the analytical balance[1].

  • Mass Transfer: Utilizing a grounded stainless-steel micro-spatula, transfer the solid slowly. Maintain spatial containment by keeping the master source container angled away from your respiratory zone.

  • Decontamination & Doffing: Immediately seal the master container upon completion. Wipe the balance pan and surrounding surface with an isopropanol-damped, low-lint wipe to dissolve and capture rogue lipophilic particulates[5]. Remove outer gloves using the inside-out peel technique to ensure no skin contact, discarding them in solid hazardous waste[7].

Protocol B: Spill Mitigation and Decontamination
  • Immediate Isolation: If 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole is spilled outside of primary containment, halt operations immediately and evacuate the local area. If airborne dust is suspected, temporarily don a half-mask P100 respirator[3][5].

  • Particulate Suppression: Do not dry-sweep. Dry sweeping provides mechanical kinetic energy that exacerbates aerosolization. Instead, gently cover the spill with an inert absorbent pad lightly dampened with water or a low-volatility solvent to systematically trap the dust[3].

  • Physical Collection: Use a non-sparking, disposable plastic scoop to gather the agglomerated material. Transfer the contents directly into a sealable, chemically resistant hazardous waste bag.

  • Chemical Neutralization: Wash the affected surface area with a robust laboratory surfactant and water mixture, followed by a final wipedown with 70% ethanol to solubilize and remove any remaining organic micro-residues[1][5].

Protocol C: Hazardous Waste Logistics
  • Chemical Segregation: This compound must be strictly segregated from strong oxidizing agents to prevent spontaneous exothermic degradation[3][4].

  • Solid Waste: Dispose of all contaminated PPE, wipes, and weigh boats in clearly labeled, puncture-proof "Non-Halogenated Solid Organic Waste" containers[6].

  • Liquid Waste: If the imidazole is solubilized during synthesis (e.g., in DMSO, DMF, or methanol), route the organic effluent to "Non-Halogenated Organic Liquid Waste" carboys. Verify that secondary containment (spill trays) is securely positioned beneath all waste carboys[2].

Operational Workflow Visualization

G A Hazard Assessment (Aryl-Imidazole Class) B Engineering Controls (Class II Fume Hood) A->B C PPE Ensembling (Nitrile, Splash Goggles) A->C D Weighing & Transfer (Anti-static tools) B->D C->D E Containment Breach? D->E F Emergency SOP (Neutralize & Isolate) E->F Yes G Reaction / Solubilization E->G No H Aqueous/Organic Waste Segregation F->H G->H

Figure 1: Safe handling, contingency, and disposal workflow for complex aryl-imidazoles.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific (2-Phenylimidazole) Source: fishersci.com URL: 4

  • Title: SAFETY DATA SHEET - TCI Chemicals (2-Phenylimidazole) Source: tcichemicals.com URL: 1

  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (2-Phenylimidazole) Source: thermofisher.com URL: 2

  • Title: 2-phenylimidazole - Material Safety Data Sheet (MSDS) Source: chemicalbull.com URL: 3

  • Title: SAFETY DATA SHEET - Pfaltz & Bauer (4-Phenylimidazole) Source: pfaltzandbauer.com URL: 5

  • Title: 1.0 Standard Operating Procedures for Laboratory Chemicals Source: mtu.edu URL: 7

  • Title: KSU Lab Safety Chemical Hygiene Plan Source: kent.edu URL: 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole
© Copyright 2026 BenchChem. All Rights Reserved.